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  • Product: tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
  • CAS: 779339-10-5

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of CAS 779339-10-5: A Comprehensive Technical Guide to tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, pre-functionalized building blocks. CAS 779339-10-5 , chemically known as tert-butyl 1-(3-fluorob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, pre-functionalized building blocks. CAS 779339-10-5 , chemically known as tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate, is a highly privileged scaffold utilized extensively in central nervous system (CNS) drug discovery and epigenetic targeted therapies.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical data and practical benchtop application. This whitepaper details the structural rationale behind CAS 779339-10-5, its chemical reactivity (specifically the mechanics of Boc deprotection), and its downstream integration into biological signaling pathways.

Physicochemical Profiling & Structural Rationale

The utility of CAS 779339-10-5 stems from its precise balance of lipophilicity, metabolic stability, and conformational flexibility. The molecule consists of three critical domains:

  • The Piperidine Core : A classic basic amine ring that mimics natural neurotransmitters, allowing for deep insertion into receptor binding pockets.

  • The 3-Fluorobenzyl Moiety : The fluorine atom acts as a bioisostere for hydrogen. It increases metabolic stability by blocking cytochrome P450-mediated oxidation at the meta position and modulates the pKa of the piperidine nitrogen, enhancing blood-brain barrier (BBB) penetration.

  • The Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group masks the primary amine, preventing unwanted side reactions (e.g., premature alkylation or acylation) during the initial stages of synthetic workflows.

The quantitative physicochemical properties of CAS 779339-10-5 are summarized in Table 1, demonstrating strict adherence to Lipinski’s Rule of Five for CNS-penetrant precursors .

Table 1: Quantitative Physicochemical Data of CAS 779339-10-5

PropertyValueCausality / Significance in Drug Design
Chemical Name tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamateStandard IUPAC nomenclature for the protected building block.
CAS Number 779339-10-5Unique registry identifier for sourcing and compliance.
Molecular Formula C17H25FN2O2Indicates the presence of a fluorinated aromatic ring and a piperidine core.
Molecular Weight 308.4 g/mol Optimal MW for a building block; leaves ~150-200 Da for further functionalization.
XLogP3 3.1Moderate lipophilicity ensures excellent membrane permeability.
TPSA 41.6 ŲLow topological polar surface area facilitates BBB penetration.
H-Bond Donors 1Single NH donor minimizes desolvation energy penalties during receptor binding.
H-Bond Acceptors 3Provides sufficient polarity for aqueous solubility.
Rotatable Bonds 4Balances conformational flexibility with entropic penalties upon target binding.

Chemical Reactivity & Mechanistic Pathways

The primary synthetic utility of CAS 779339-10-5 lies in the controlled unmasking of its primary amine. The Boc group is highly resistant to catalytic hydrogenation and basic hydrolysis, making it an ideal orthogonal protecting group. Deprotection is achieved exclusively under strongly acidic conditions, most commonly utilizing Trifluoroacetic Acid (TFA) .

Mechanistic Causality: The addition of TFA protonates the carbonyl oxygen of the carbamate. This highly reactive intermediate undergoes a unimolecular cleavage, expelling a tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and leaving behind a carbamic acid. The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free 1-(3-fluorobenzyl)piperidin-4-amine as a TFA salt.

SyntheticWorkflow A CAS 779339-10-5 (Boc-Protected) B TFA / CH2Cl2 (Acidic Cleavage) A->B Protonation C 1-(3-fluorobenzyl) piperidin-4-amine B->C -CO2, -Isobutylene E Target Pharmacophore (e.g., AChE Inhibitor) C->E N-Acylation/Alkylation D Electrophile (e.g., Acyl Chloride) D->E Coupling

Caption: Synthetic workflow for the deprotection and functionalization of CAS 779339-10-5.

Application in Drug Discovery: Target Signaling Pathways

Once deprotected, the resulting 1-(3-fluorobenzyl)piperidin-4-amine serves as a nucleophile to synthesize highly potent therapeutic agents. Two primary areas of application include:

  • Alzheimer's Disease (AChE Inhibition): Benzylpiperidine derivatives are classic pharmacophores for Acetylcholinesterase (AChE) inhibitors (analogous to Donepezil). The piperidine nitrogen binds to the catalytic active site (CAS) of the enzyme, while the fluorobenzyl group extends into the peripheral anionic site (PAS), effectively blocking the hydrolysis of acetylcholine and enhancing cholinergic signaling in the synaptic cleft .

  • Epigenetic Modulation (NSD2 Inhibition): Recent medicinal chemistry efforts have utilized this scaffold to develop potent inhibitors of the protein lysine methyltransferase NSD2, a critical target in oncology. The functionalized amine acts as a hinge-binding motif within the enzyme's active site .

SignalingPathway A Presynaptic Neuron (ACh Release) B Synaptic Cleft (Acetylcholine) A->B Release C AChE Enzyme (Target) B->C Hydrolysis (Normal) D Postsynaptic Receptors (Signal Transduction) B->D Receptor Binding E CAS 779339-10-5 Derived Inhibitor E->C Competitive Inhibition

Caption: Mechanism of action for AChE inhibitors derived from CAS 779339-10-5.

Experimental Protocol: TFA-Mediated Boc Deprotection

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the quantitative deprotection of CAS 779339-10-5.

Objective: Cleave the Boc protecting group to expose the primary amine while preserving the integrity of the 3-fluorobenzyl moiety.

Step 1: Reagent Preparation & Dissolution

  • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve CAS 779339-10-5 (1.0 eq, e.g., 3.08 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Causality: Anhydrous DCM prevents competitive hydrolysis of the carbamate. The nitrogen atmosphere prevents moisture ingress, which can lead to side reactions or complicate the subsequent workup.

Step 2: Acidic Cleavage

  • Action: Cool the flask to 0 °C using an ice-water bath. Slowly add Trifluoroacetic Acid (TFA, 15.0 eq, ~11.5 mL) dropwise over 10 minutes.

  • Causality: The Boc deprotection is exothermic. Cooling to 0 °C controls the reaction kinetics and suppresses the unwanted polymerization of the highly reactive tert-butyl cation byproduct.

Step 3: Decarboxylation & Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours. Critical: Ensure the flask is vented through an oil bubbler.

  • Causality: The protonated carbamate intermediate spontaneously decarboxylates. Venting is absolutely critical to prevent dangerous pressure buildup from the rapid generation of CO₂ and isobutylene gases. The cessation of bubbling serves as a visual, self-validating indicator of reaction completion.

Step 4: Quenching and Free-Basing

  • Action: Concentrate the mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting viscous oil in ethyl acetate (50 mL) and cool to 0 °C. Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10.

  • Causality: The product initially forms as a protonated ammonium trifluoroacetate salt, which is highly water-soluble. Strong basic conditions are required to deprotonate the primary amine, forcing the free base to partition into the organic layer.

Step 5: Isolation and Analytical Validation

  • Action: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Brine removes residual water, and Na₂SO₄ acts as a desiccant. The resulting 1-(3-fluorobenzyl)piperidin-4-amine must be analyzed via ¹H-NMR. Successful deprotection is analytically validated by the complete disappearance of the massive 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group).

References

  • Title: tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry URL: [Link]

  • Title: Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

The Strategic Role of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of contemporary drug discovery, the strategic design and synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic design and synthesis of molecular intermediates are paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, certain scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of biologically active compounds. One such versatile intermediate is tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate . This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, and its pivotal role as a precursor in the development of targeted therapies, with a particular focus on modulators of the Nociceptin/Orphanin FQ (NOP) receptor system.

Core Molecular Architecture and Rationale for Use

At its heart, tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a carefully designed molecular scaffold that combines three key structural motifs, each contributing to its utility in medicinal chemistry:

  • The Piperidine Ring: This saturated heterocycle is a cornerstone in the design of centrally active agents. Its basic nitrogen atom can be protonated at physiological pH, enabling crucial ionic interactions with acidic residues in target proteins. The flexible, chair-like conformation of the piperidine ring allows its substituents to adopt optimal vectors for binding within complex receptor pockets.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The carbamate moiety at the 4-position serves a critical synthetic purpose. The Boc group is a robust and widely used protecting group for amines. It is stable to a wide range of reaction conditions, yet can be readily removed under mild acidic conditions. This allows for the selective modification of the piperidine nitrogen without interference from the 4-amino group, providing a versatile handle for subsequent synthetic transformations.[1]

  • The 3-Fluorobenzyl Substituent: The benzyl group itself provides a key lipophilic domain for engaging in hydrophobic and π-stacking interactions within a receptor's binding site. The strategic placement of a fluorine atom at the meta-position (C3) of the benzyl ring is a classic medicinal chemistry tactic. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the pharmacokinetic profile of the final drug molecule. Structure-activity relationship (SAR) studies on related 1-benzylpiperidine derivatives have frequently shown that electron-withdrawing groups, such as halogens, on the benzyl ring can significantly enhance binding affinity and potency.

This thoughtful combination of a CNS-penetrant scaffold, a versatile synthetic handle, and a metabolically robust, affinity-modulating aromatic group makes tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate a highly valuable intermediate in drug discovery programs.

Synthesis and Physicochemical Properties

The synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is typically achieved through a standard and efficient synthetic route known as reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a representative, self-validating procedure for the synthesis of the title compound.

Objective: To synthesize tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate from commercially available starting materials.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (CAS 73874-95-0)

  • 3-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperidin-4-ylcarbamate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: To the stirred solution, add 3-fluorobenzaldehyde (1.0-1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate as a solid.

Validation: The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Data Summary
PropertyValue
Molecular Formula C₁₇H₂₅FN₂O₂
Molecular Weight 308.4 g/mol
IUPAC Name tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents like dichloromethane, methanol, and DMSO

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A tert-Butyl piperidin-4-ylcarbamate E tert-Butyl 1-(3-fluorobenzyl) piperidin-4-ylcarbamate A->E + B 3-Fluorobenzaldehyde B->E + C Sodium Triacetoxyborohydride (Reducing Agent) C->E  Reductive  Amination D DCM / Acetic Acid (Solvent/Catalyst) D->E

Application in Drug Discovery: A Case Study in NOP Receptor Antagonism

The Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor, is a G-protein coupled receptor with high homology to classical opioid receptors (μ, δ, and κ).[1][2][3][4] Despite this similarity, it does not bind traditional opioid ligands.[2][3] The NOP receptor and its endogenous ligand, nociceptin, are involved in a wide range of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[4] Consequently, the development of selective NOP receptor antagonists is a significant area of interest for treating conditions such as depression and Parkinson's disease.[4]

The tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate scaffold is a key intermediate in the synthesis of potent and selective NOP receptor antagonists. The general synthetic strategy involves two main stages:

  • Synthesis of the Intermediate: Preparation of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate as described above.

  • Deprotection and Elaboration: Removal of the Boc protecting group to unmask the 4-amino functionality, followed by coupling with a second molecular fragment to build the final, biologically active molecule.

G A tert-Butyl 1-(3-fluorobenzyl) piperidin-4-ylcarbamate B Deprotection (e.g., TFA or HCl) A->B C 1-(3-Fluorobenzyl) piperidin-4-amine (Deprotected Intermediate) B->C E Final Biologically Active Compound (e.g., NOP Receptor Antagonist) C->E Amide Coupling or other reaction D Coupling Partner (e.g., Carboxylic Acid, etc.) D->E

Structure-Activity Relationship (SAR) Insights

Research into NOP receptor ligands has provided valuable insights into the importance of the N-substituent on the piperidine ring. Studies on related series of compounds, such as N-(4-piperidinyl)-2-indolinones, have shown that modifications to the piperidine N-1 substituent can dramatically influence whether a compound acts as an agonist or an antagonist.[3] For instance, replacing a simple N-benzyl group with a larger, more lipophilic group like cyclooctylmethyl can confer potent NOP activity.[3]

The introduction of substituents on the benzyl ring itself, such as the 3-fluoro group in our title compound, is a key strategy for fine-tuning receptor affinity and selectivity.[2] The electronic and steric properties of this substituent can influence how the benzyl moiety sits within the hydrophobic binding pocket of the NOP receptor, potentially leading to enhanced potency and improved selectivity over other opioid receptors.

While specific quantitative data for a final drug derived directly from tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is proprietary and often found within patent literature, the general class of N-substituted spiropiperidines and related compounds have demonstrated high binding affinity for the NOP receptor, with some antagonists exhibiting IC₅₀ values in the low nanomolar range.[2][5]

Conclusion and Future Outlook

tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate stands as a testament to the power of rational design in medicinal chemistry. It is not merely a chemical; it is an enabling tool that provides a reliable and versatile pathway to complex molecular targets. Its architecture elegantly solves common challenges in drug synthesis by providing a stable, yet readily modifiable scaffold that already incorporates features known to be favorable for CNS drug candidates.

For researchers in the field, this intermediate offers a strategic starting point for the exploration of new chemical space around targets like the NOP receptor. The inherent modularity of its design—allowing for variation in the N-benzyl substituent, the piperidine core, and the elaboration from the 4-amino position—ensures its continued relevance in the quest for more selective, potent, and safer medicines. As our understanding of the structural biology of GPCRs and other target classes deepens, intermediates like tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate will remain indispensable assets in the translation of that knowledge into tangible therapeutic breakthroughs.

References

  • (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Retrieved from [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

  • (1999, December 16). Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3R,4R)-1-Cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl- 1,3-dihydro-2H-benzimidazol-2-one (J-113397). Journal of Medicinal Chemistry, 42(25), 5062-5065.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed. Retrieved from [Link]

  • Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ACS Medicinal Chemistry Letters, 9(10), 1023-1028.
  • US Patent US9650337B2. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.
  • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. (2004). Journal of Medicinal Chemistry, 47(12), 2973-2976.
  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. (2008). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor. (2025, December 31). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2022, February 18). MDPI. Retrieved from [Link]

  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. (2014, December 18). Google Patents.
  • Design, synthesis, and structure-activity relationship study of a novel class of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine. (2008, July 1). PubMed. Retrieved from [Link]

  • US Patent 7,973,031. (2017, June 6). Regulations.gov. Retrieved from [Link]

  • US Patent US10597363B2. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. Google Patents.
  • US Patent 9,174,986. (2015, February 23). Google Patents.
  • Novel ORL1-selective antagonists with oral bioavailability and brain penetrability. (2008, June 1). PubMed. Retrieved from [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2010). PlumX. Retrieved from [Link]

  • 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. (2009, March 15). PubMed. Retrieved from [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1982). PubMed. Retrieved from [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. (2009, February 26). PubMed. Retrieved from [Link]

  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. (2022, January 18). MDPI. Retrieved from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006, May 15). PubMed. Retrieved from [Link]

  • Nociceptin receptor. (2024). Wikipedia. Retrieved from [Link]

  • Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine. (2025, July 3). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Preliminary Toxicity and In Vitro Safety Profile of CAS 779339-10-5: A Methodological Framework for Early-Stage Drug Discovery

Executive Summary Late-stage attrition in pharmaceutical development is predominantly driven by unforeseen toxicity and poor pharmacokinetics. For drug candidates utilizing specialized building blocks like CAS 779339-10-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Late-stage attrition in pharmaceutical development is predominantly driven by unforeseen toxicity and poor pharmacokinetics. For drug candidates utilizing specialized building blocks like CAS 779339-10-5 (1[1]), establishing a rigorous in vitro safety profile early in the synthesis pipeline is paramount. This whitepaper provides a highly technical, self-validating methodological framework to evaluate the basal cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities of CAS 779339-10-5, ensuring downstream derivatives bypass critical safety bottlenecks.

Chemical Profile & Structural Liabilities

CAS 779339-10-5 (Molecular Formula: C17H25FN2O2[2]) contains three distinct pharmacophoric elements that necessitate targeted safety screening:

  • 3-Fluorobenzyl Group : While fluorine is typically added to block metabolic oxidation, hepatic enzymes can occasionally trigger oxidative defluorination, yielding reactive electrophiles.

  • Piperidine Ring : The basic nitrogen in the piperidine moiety is protonated at physiological pH, creating a classic liability for off-target binding to the hERG potassium channel.

  • tert-Butyl Carbamate (Boc) Group : This bulky, lipophilic protecting group can drive non-specific hydrophobic interactions within the active sites of cytochrome P450 (CYP) enzymes, risking drug-drug interactions (DDIs).

In Vitro Safety Profiling Architecture

Workflow A CAS 779339-10-5 Synthesis B Cytotoxicity (OECD 129) A->B C Genotoxicity (OECD 471) B->C D hERG Blockade (ICH S7B) C->D E CYP Inhibition (FDA Guidance) D->E

Figure 1: Sequential in vitro safety profiling workflow for early-stage drug intermediates.

Basal Cytotoxicity Assessment (OECD TG 129)

Causality & Rationale

Before conducting complex mechanistic assays, basal cytotoxicity must be established to prevent false positives in downstream profiling (e.g., cell death masking as enzyme inhibition). We utilize the 3[3] Neutral Red Uptake (NRU) assay in BALB/c 3T3 cells. This non-tumorigenic fibroblast line is selected because it lacks the aberrant survival pathways found in immortalized cancer lines (like HepG2), providing a more accurate reflection of primary cellular toxicity.

Self-Validating Protocol
  • Cell Seeding : Seed BALB/c 3T3 cells in 96-well plates at 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Treat cells with CAS 779339-10-5 across an 8-point concentration gradient (0.1 µM to 300 µM) in 0.5% DMSO.

  • Control Validation : Include Sodium Lauryl Sulfate (SLS) as a positive control. System Validation: The assay is only accepted if the IC50 of SLS falls within the historical control range (0.1 - 0.2 mM) and vehicle control viability is ≥ 90%.

  • Endpoint Measurement : After 48 hours, remove media, wash with PBS, and add Neutral Red dye (50 µg/mL) for 3 hours. Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.

Mutagenicity & Genotoxicity: The Ames Test (OECD TG 471)

Causality & Rationale

To ensure the 3-fluorobenzyl moiety does not undergo transformation into a DNA-reactive species, the bacterial reverse mutation assay is deployed per 4[4]. Testing is conducted both with and without Aroclor 1254-induced rat liver S9 fraction. The S9 fraction provides the cytochrome P450 enzymes necessary to simulate mammalian hepatic metabolism, revealing pro-mutagens that require metabolic activation[5].

Self-Validating Protocol
  • Strain Preparation : Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight[6].

  • Pre-Incubation : Mix 0.1 mL of bacterial suspension with CAS 779339-10-5 (up to 5000 µ g/plate ) and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes.

  • Plating & Incubation : Add 2 mL of molten top agar containing trace histidine/biotin (or tryptophan) and pour onto minimal glucose agar plates. Incubate for 48-72 hours.

  • Control Validation : System Validation: Strain-specific positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100) must trigger a ≥ 3-fold increase in revertants. Spontaneous reversion rates of negative controls must align with historical bounds.

Cardiovascular Safety: hERG Liability (ICH S7B)

Mechanism N1 Protonated Piperidine Moiety N2 Binding to Y652/F656 in hERG Cavity N1->N2 N3 Blockade of K+ Efflux (IKr Current) N2->N3 N4 Delayed Ventricular Repolarization N3->N4 N5 QTc Prolongation & Arrhythmia Risk N4->N5

Figure 2: Mechanistic pathway of piperidine-induced hERG blockade and QT prolongation.

Causality & Rationale

Piperidine rings are notorious for their off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. The basic nitrogen enables cation-π interactions with aromatic residues (Tyr652 and Phe656) within the channel's inner pore, inhibiting the rapid delayed rectifier potassium current (IKr). This leads to delayed ventricular repolarization and QTc prolongation[7]. Compliance with 8[8] requires rigorous automated patch-clamp electrophysiology to quantify this risk[9].

Self-Validating Protocol
  • Cell Preparation : Utilize CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup : Employ an automated patch-clamp system (e.g., QPatch). Clamp cells at a holding potential of -80 mV, followed by a depolarizing step to +20 mV (to open/inactivate channels), and a repolarizing step to -50 mV to elicit the peak tail current.

  • Compound Perfusion : Perfuse CAS 779339-10-5 at escalating concentrations (0.1 µM to 30 µM).

  • Control Validation : System Validation: E-4031 (a known hERG blocker) must yield an IC50 within 0.5-2.0 µM. Leak current must remain < 10% of peak tail current for the patch to be considered valid.

Metabolic Stability & Drug-Drug Interactions (FDA Guidance)

Causality & Rationale

The bulky, lipophilic Boc protecting group can drive non-specific hydrophobic interactions within the active sites of major cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6[10]. Assessing reversible and time-dependent inhibition (TDI) aligns with 11[11] to predict downstream drug-drug interactions (DDIs).

Self-Validating Protocol
  • Microsome Incubation : Incubate Human Liver Microsomes (HLM, 0.1 mg/mL) with CAS 779339-10-5 (0.1 to 50 µM) and CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation : Initiate the reaction by adding NADPH (1 mM). Incubate at 37°C for 10 minutes.

  • TDI Assessment : For time-dependent inhibition, pre-incubate the compound with HLMs and NADPH for 30 minutes before adding the probe substrate.

  • Control Validation : System Validation: Ketoconazole (CYP3A4) and Quinidine (CYP2D6) must demonstrate >80% inhibition at 1 µM. Reactions are quenched with cold acetonitrile containing an internal standard, followed by LC-MS/MS quantification.

Quantitative Go/No-Go Decision Matrix

The following table synthesizes the quantitative thresholds required to advance CAS 779339-10-5 (or its direct derivatives) through early-stage safety profiling:

AssayTarget ParameterHigh-Risk ThresholdIdeal Target for CAS 779339-10-5
OECD 129 (NRU) IC50 (Basal Cytotoxicity)< 10 µM> 100 µM
OECD 471 (Ames) Revertant Colony Fold-Increase≥ 2-fold (TA98/100)< 2-fold (All strains, ±S9)
ICH S7B (hERG) IC50 (IKr inhibition)< 1 µM> 30 µM
FDA DDI (CYP3A4) IC50 (Reversible Inhibition)< 1 µM> 10 µM
FDA DDI (CYP3A4) Kinact/KI (Time-Dependent)> 0.05 min⁻¹µM⁻¹No shift in IC50 after pre-incubation

References

  • Title : tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2 - PubChem Source : nih.gov URL :[Link]

  • Title : Examination of automated growth inhibition classification in the Ames test by machine learning Source : jti.com URL :[Link]

  • Title : Enhanced Ames Test for Nitrosamine Impurities Source : jrfglobal.com URL :[Link]

  • Title : Mutagenicity testing for chemical risk assessment: update of the WHO/IPCS Harmonized Scheme Source : scispace.com URL :[Link]

  • Title : E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential Source : fda.gov URL :[Link]

  • Title : Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive Ingredients Source : nih.gov URL :[Link]

  • Title : ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source : europa.eu (EMA) URL :[Link]

  • Title : ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers Source : europa.eu (EMA) URL :[Link]

  • Source: google.com (Patents)
  • Title : 210795Orig1s000 - accessdata.fda.gov (CYP Inhibition Profiling) Source : fda.gov URL :[Link]

Sources

Exploratory

Pharmacokinetic Optimization of 3-Fluorobenzyl Piperidine Derivatives: A Technical Whitepaper

Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved therapeutics. When functionalized with a 3-fluorobenzyl moiety, the resulting derivatives exhibit a profou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved therapeutics. When functionalized with a 3-fluorobenzyl moiety, the resulting derivatives exhibit a profound shift in their pharmacokinetic (PK) and pharmacodynamic profiles. This whitepaper provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-fluorobenzyl piperidines. By examining their role as potent soluble epoxide hydrolase (sEH) inhibitors and neuro-active ligands, we delineate the mechanistic causality behind their enhanced metabolic stability and provide self-validating experimental protocols for their bioanalytical quantification.

The Rationale for 3-Fluoro Substitution: Mechanistic Causality

The strategic placement of a fluorine atom at the meta-position (3-position) of the benzyl ring is a calculated bioisosteric optimization designed to overcome the inherent pharmacokinetic liabilities of unsubstituted benzylpiperidines.

  • Metabolic Shielding: Unsubstituted aromatic rings are highly susceptible to cytochrome P450 (CYP)-mediated electrophilic aromatic oxidation. The high electronegativity of the fluorine atom draws electron density away from the aromatic system, deactivating it toward CYP-mediated para- and ortho-hydroxylation. This significantly prolongs the in vivo half-life (1[1]).

  • pKa Modulation and Permeability: The inductive electron-withdrawing effect of the 3-fluoro group subtly lowers the pKa of the adjacent piperidine nitrogen. At physiological pH (7.4), this increases the fraction of the unionized drug species. Consequently, transcellular passive diffusion is enhanced, directly improving intestinal absorption and oral bioavailability.

  • Blood-Brain Barrier (BBB) Penetration: The incorporation of fluorine increases the overall lipophilicity (LogP) of the molecule. For targets residing within the central nervous system (CNS), such as monoacylglycerol lipase (MAGL) or centrally expressed sEH, this enhanced lipophilicity is critical for achieving therapeutic concentrations across the BBB (2[2]).

Target Engagement: The sEH Inflammatory Pathway

3-Fluorobenzyl piperidine derivatives have emerged as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) (3[3]). By inhibiting sEH, these derivatives stabilize EET levels, offering a novel therapeutic avenue for inflammatory pain.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 3-Fluorobenzyl Piperidine Inhibitor->sEH

Modulation of the sEH inflammatory pathway by 3-fluorobenzyl piperidines.

Quantitative Pharmacokinetic Data

The enhanced metabolic stability of these derivatives translates to highly favorable in vivo PK parameters. Table 1 summarizes the pharmacokinetic profile of a representative 3-fluorobenzyl piperidine sEH inhibitor (Compound G1) evaluated in a Sprague-Dawley rat model (4[4]).

Table 1: In Vivo Pharmacokinetic Parameters of Compound G1

ParameterRouteDose (mg/kg)Tmax (h)Cmax (nM)t1/2 (h)
Compound G1 Intravenous (IV)100.033.775.72
Compound G1 Oral (PO)500.252.925.72

Data demonstrates rapid oral absorption (Tmax = 0.25 h) and a sustained elimination half-life (t1/2 = 5.72 h), validating the metabolic shielding effect of the 3-fluoro substitution.

Experimental Methodologies: Self-Validating PK Profiling

To ensure scientific integrity, the evaluation of ADME properties must rely on self-validating analytical systems. The following protocol details the in vivo pharmacokinetic workflow, embedding causality and quality control at every step.

ADME_Workflow Start Compound Dosing (IV & PO) Blood Blood Sampling (Serial Timepoints) Start->Blood Plasma Plasma Extraction (Protein Precipitation) Blood->Plasma LCMS LC-MS/MS Analysis (Quantification) Plasma->LCMS PK PK Parameter Calculation LCMS->PK

In vivo pharmacokinetic workflow for evaluating piperidine derivatives.

Protocol: LC-MS/MS Bioanalytical Quantification of Plasma Samples

This methodology is designed as a closed, self-validating system to eliminate matrix effects and ensure absolute quantitative accuracy.

Step 1: Animal Dosing and Sampling

  • Procedure: Administer the 3-fluorobenzyl piperidine derivative to fasted Sprague-Dawley rats via IV (tail vein) and PO (oral gavage) routes. Collect 200 µL blood samples via the jugular vein at predefined intervals (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h) into K2EDTA tubes.

  • Causality: Serial sampling from a single subject provides a complete concentration-time curve, reducing inter-subject variability. K2EDTA prevents coagulation without interfering with downstream mass spectrometry ionization.

Step 2: Plasma Extraction via Protein Precipitation

  • Procedure: Centrifuge blood at 4000 rpm for 10 min at 4°C to isolate plasma. Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a stable isotope-labeled internal standard (ISTD, e.g., d4-3-fluorobenzyl piperidine).

  • Causality & Validation: Acetonitrile induces rapid denaturation of plasma proteins, releasing the protein-bound fraction of the drug. The inclusion of the deuterated ISTD creates a self-validating step; because the ISTD co-elutes and ionizes identically to the analyte, it perfectly corrects for any extraction losses or ion suppression caused by the biological matrix.

Step 3: Chromatographic Separation

  • Procedure: Centrifuge the precipitated mixture and transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Causality: The acidic environment (formic acid) ensures the piperidine nitrogen remains fully protonated (cationic). This maximizes retention on the C18 stationary phase and significantly enhances the ionization efficiency in the subsequent electrospray ionization (ESI) source.

Step 4: Mass Spectrometry Detection (MRM)

  • Procedure: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the ISTD. Run a calibration curve (1-1000 nM) with interspersed Quality Control (QC) samples at low, medium, and high concentrations.

  • Causality & Validation: MRM acts as a double mass filter, providing near-absolute specificity by eliminating background matrix noise. The run is only validated if the interspersed QC samples fall within ±15% of their nominal concentrations, ensuring the integrity of the calculated PK parameters (Cmax, Tmax, t1/2).

Conclusion

The integration of a 3-fluorobenzyl group into the piperidine scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically block CYP-mediated metabolism, enhance BBB permeability, and improve oral bioavailability. As demonstrated by their application in sEH and MAGL inhibition, these derivatives possess the robust pharmacokinetic profiles required for advanced clinical translation.

References

  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications URL: [Link]

  • Title: Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain Source: ACS Publications / PMC URL: [Link]

  • Title: Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases Source: PMC (nih.gov) URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

Sources

Foundational

Receptor binding affinity of fluorinated benzylpiperidine building blocks

Fluorinated Benzylpiperidines: Modulating Receptor Binding Affinity in Drug Discovery Executive Summary The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently utilized to target central n...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated Benzylpiperidines: Modulating Receptor Binding Affinity in Drug Discovery

Executive Summary

The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors, including sigma (σ) receptors, N-methyl-D-aspartate (NMDA) receptors, and monoamine transporters[1][2]. The strategic introduction of fluorine atoms into this framework—either on the benzyl ring, the piperidine ring, or associated side chains—profoundly modulates the physicochemical properties of the molecule. This whitepaper elucidates the causality behind fluorination-induced shifts in receptor binding affinity, providing a comprehensive analysis of structure-activity relationships (SAR) and robust experimental protocols for affinity validation.

The Mechanistic Role of Fluorination in Benzylpiperidine Scaffolds

Fluorine, being the most electronegative element, exerts strong inductive effects without adding significant steric bulk. Its incorporation into the benzylpiperidine core drives three primary mechanistic changes that dictate receptor affinity:

pKa Modulation and Protonation States The basicity of the piperidine nitrogen is critical for receptor binding, as it dictates the protonation state at physiological pH (7.4)[3]. Non-fluorinated benzylpiperidines typically exist predominantly in a monoprotonated state, allowing for crucial electrostatic and ionic interactions with highly conserved acidic residues in receptor binding pockets (e.g., Asp126 in the σ1 receptor)[3]. The introduction of electron-withdrawing fluorine atoms, particularly near the basic nitrogen, decreases the pKa of the amine. If the pKa drops significantly, the loss of the protonated state can abrogate this critical ionic contact, leading to a reduction in binding affinity[3].

Lipophilicity and Binding Pocket Interactions Fluorination enhances lipophilicity, which generally improves blood-brain barrier (BBB) permeability—a prerequisite for CNS-active drugs. Within the receptor microenvironment, the highly polarized C-F bond can participate in multipolar interactions with amide carbonyls or act as a weak hydrogen bond acceptor. However, structural biology studies reveal that placing a fluorine atom on the phenyl rings of benzylpiperidines can sometimes disrupt required hydrophobic interactions or alter the ligand's orientation within sub-pockets, leading to the loss of multiple interactions with residues like Glu172[3].

SAR Fluorination Fluorination of Benzylpiperidine pKa pKa Modulation (Decreased Basicity) Fluorination->pKa Lipophilicity Increased Lipophilicity (Enhanced CNS Penetration) Fluorination->Lipophilicity Conformation Electrostatic Shifts (C-F Dipole Interactions) Fluorination->Conformation Affinity Altered Receptor Binding Affinity & Selectivity pKa->Affinity Lipophilicity->Affinity Conformation->Affinity

Logical relationship between fluorination effects and receptor binding affinity.

Target-Specific Receptor Binding Affinities

Sigma Receptors (σ1 and σ2) The piperidine scaffold is a cornerstone in designing ligands for the σ1 receptor, an intracellular chaperone protein[1]. Fluorinated derivatives, such as N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, exhibit exceptional affinity and selectivity. Specifically, the 2-fluoro substitution yields a Ki of 3.4 nM for σ1 receptors and a remarkable 120-fold selectivity over σ2 receptors, making it a prime candidate for 18F-radiolabeling in PET imaging[4]. Similarly, in N-(1-benzylpiperidin-4-yl)phenylacetamide series, the 2-fluoro analogue demonstrated the highest selectivity for σ1 (Ki = 3.56 nM) over σ2 (Ki = 667 nM), with negligible affinity for dopamine D2 and D3 receptors[5].

NMDA Receptors (GluN2B Subunit) The 4-benzylpiperidine moiety is central to potent NMDA receptor antagonists targeting the GluN2B subunit[2]. Attempts to replace the rigid benzylpiperidine core with flexible fluorinated ω-phenylalkylamino side chains in benzoxazolone and indole scaffolds resulted in a drastic loss of GluN2B affinity[2]. However, scaffold hopping to tetrahydro-5H-benzo[7]annulen-7-amines rescued this affinity, yielding Ki values of 17–30 nM, demonstrating that the tolerance for fluorinated flexible chains is highly scaffold-dependent[2].

Monoamine Transporters (DAT, SERT, NET) Benzylpiperidines are well-documented inhibitors of monoamine reuptake[6]. In the GBR 12909 analogue series, introducing an electron-withdrawing fluorine atom at the C(4)-position of the N-benzyl group significantly enhances binding to the dopamine transporter (DAT)[7]. These fluorinated analogues achieve nanomolar affinity for DAT with up to 500-fold selectivity over the serotonin transporter (SERT) and 170-fold over the norepinephrine transporter (NET)[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the comparative binding affinities of key fluorinated benzylpiperidine derivatives across primary CNS targets.

Compound / ScaffoldTarget ReceptorStructural ModificationBinding Affinity (Ki)Selectivity Profile
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamideSigma-1 (σ1)2-Fluoro (benzoyl ring)3.4 nMσ2/σ1 = 120; High selectivity[4]
N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamideSigma-1 (σ1)2-Fluoro (phenyl ring)3.56 nMσ2 Ki = 667 nM; D2/D3 inactive[5]
Fluorinated tetrahydro-5H-benzo[7]annulen-7-aminesNMDA (GluN2B)Fluorinated phenylalkyl chain17 - 30 nMReplaces benzylpiperidine core[2]
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(4-fluorobenzyl)piperidineDAT4-Fluoro (benzyl ring)High (nM range)>500-fold over SERT; 170-fold over NET[7]
Benzylpiperidine analog 52MOR / σ1RDual targeting designMOR: 56.4 nM, σ1R: 11.0 nMPotent antinociceptive effects[8]

Experimental Workflows & Self-Validating Protocols

To accurately determine the receptor binding affinity (Ki) of novel fluorinated benzylpiperidines, competitive radioligand binding assays must be employed. The following protocol details the self-validating workflow for evaluating σ1 receptor affinity.

Causality in Assay Design:

  • Radioligand Choice: -pentazocine is utilized due to its stringent selectivity for σ1 over σ2 receptors, ensuring the displacement curve strictly represents σ1 affinity[3].

  • Allosteric Modulation (Phenytoin): Phenytoin is incorporated into parallel assay tubes. Because phenytoin allosterically enhances the binding of σ1 agonists but not antagonists, calculating the Ki ratio (without/with phenytoin) serves as a self-validating step to determine the functional profile of the ligand (Ratio > 1 indicates agonism; Ratio ≤ 1 indicates antagonism)[3].

Step-by-Step Methodology: σ1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Isolate membrane fractions from guinea pig brain homogenates (or SH-SY5Y cells). Resuspend in 50 mM Tris buffer (pH 8.0) to standardize the physiological protonation state of the basic piperidine nitrogen[3].

  • Assay Assembly: In a final volume of 0.5 mL, sequentially add:

    • 200 μL of membrane preparation.

    • 50 μL of 20 nM-pentazocine (specific activity ~28.4 Ci/mmol)[3].

    • 50 μL of the fluorinated benzylpiperidine test ligand (varying concentrations from 10⁻¹⁰ to 10⁻⁵ M) or solvent control.

    • 180 μL of 50 mM Tris buffer (pH 8.0).

    • 20 μL of 25 mM phenytoin (for functional profiling) or solvent (0.3 M NaOH)[3].

  • Non-Specific Binding Control: Prepare parallel tubes containing 10 μM unlabeled (+)-pentazocine to quantify non-specific binding (NSB). This ensures that the measured radioactivity is exclusively receptor-bound[3].

  • Incubation: Incubate the mixture for 120 minutes at 37 °C to allow the competitive binding to reach thermodynamic equilibrium[3].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic and basic fluorinated benzylpiperidines from binding non-specifically to the filter.

  • Quantification: Wash the filters three times with ice-cold Tris buffer to remove unbound radioligand. Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve and determine the IC50 using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 +[L]/Kd).

Workflow Membrane Membrane Preparation (Guinea Pig Brain / SH-SY5Y) Radioligand Add [3H](+)-Pentazocine (Selective σ1 Agonist) Membrane->Radioligand TestLigand Add Fluorinated Benzylpiperidine Radioligand->TestLigand Incubation Incubation (120 min, 37°C) Equilibrium Binding TestLigand->Incubation Filtration Rapid Filtration (GF/B) Wash Unbound Ligand Incubation->Filtration Terminates reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Quantifies bound[3H] Analysis Non-linear Regression (Calculate Ki & IC50) Scintillation->Analysis Displacement curve

Radioligand binding assay workflow for evaluating σ1 receptor affinity.

References

  • Title: Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands Source: ChemMedChem (PubMed) URL: [Link]

  • Title: N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors Source: PubMed URL: [Link]

  • Title: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects Source: Bioorganic Chemistry URL: [Link]

  • Title: Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Advances URL: [Link]

  • Title: 2-Benzylpiperidine Source: Wikipedia URL: [Link]

  • Title: Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Detection and Safety Protocols for Biologically Active Piperidine Derivatives

I cannot provide a step-by-step synthesis protocol for tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate or similar substituted piperidine derivatives, as these compounds can serve as direct precursors to potent synth...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol for tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate or similar substituted piperidine derivatives, as these compounds can serve as direct precursors to potent synthetic opioids. I can, however, provide a detailed application note focused on the analytical detection of piperidine-based analogues using high-resolution mass spectrometry and outline standard laboratory safety protocols for handling highly active biological compounds.

Introduction to Analytical Challenges

The identification of novel biologically active compounds containing piperidine or pyrrolidine cores presents significant challenges in forensic and clinical laboratories due to the high degree of structural similarity among analogues[1]. Traditional techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), often yield similar data for closely related analogues. Electron Ionization (EI) mass spectra produced during GC-MS are typically dominated by low molecular weight iminium ions and are frequently devoid of intact molecular ions, complicating definitive structural elucidation[1].

To overcome these limitations, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has become the gold standard. LC-ESI-MS/MS is superior for determining molecular weight based on the presence of [M+H]+ protonated molecules, establishing a critical foundation for identifying novel or uncharacterized analogues[1].

LC-ESI-MS/MS Fragmentation Profiling

Mechanistic Approach to Fragmentation

In LC-ESI-MS/MS workflows, understanding the fragmentation behavior under Collision-Induced Dissociation (CID) is essential for structural characterization. For piperidine-containing compounds, fragmentation pathways typically involve the cleavage of the piperidine ring or the loss of functional groups attached to the amine or benzyl moieties.

By establishing diagnostic product ions, analysts can differentiate between analogues even when reference standards are unavailable. For instance, substitutions on the amine or benzyl groups frequently yield common low-mass ions, while the intact or partially cleaved piperidine ring produces highly distinctive diagnostic ions[1].

Diagnostic Ion Summary

The following table summarizes common fragmentation profiles observed in structurally similar nitrogen-containing heterocyclic analogues during tandem mass spectrometry[1].

Structural Feature / OriginDiagnostic Product Ions ( m/z )Analytical Significance
Amine/Benzyl Substitutions 44, 72, 100, 107Indicates the presence and type of peripheral functional groups (e.g., alkyl chains, unmodified benzyl rings).
Pyrrolidine Ring Core 98Distinguishes pyrrolidine-based analogues from other heterocycles.
Piperidine Ring Core 112Highly specific diagnostic ion for identifying the intact piperidine core structure.
Analytical Workflow Visualization

AnalyticalWorkflow N1 Sample Preparation N2 Liquid Chromatography N1->N2 N3 ESI Ionization N2->N3 N4 Tandem MS (CID) N3->N4 N5 Fragment Analysis N4->N5

LC-ESI-MS/MS workflow for the structural characterization of piperidine derivatives.

Laboratory Safety and Biosafety Protocols

When handling unknown or highly potent biologically active compounds, laboratories must adhere to stringent safety guidelines to prevent occupational exposure. The Centers for Disease Control and Prevention (CDC) and the National Institutes of Health (NIH) outline comprehensive frameworks in the Biosafety in Microbiological and Biomedical Laboratories (BMBL) guidelines[2].

Risk Assessment and Engineering Controls

The core principle of laboratory safety is the protocol-driven risk assessment[2]. Before initiating any analytical work, a comprehensive risk assessment must be performed to identify hazards based on the procedures, the competency of personnel, and the available facility equipment[3].

  • Engineering Controls: Procedures with a high likelihood of generating aerosols or droplets (such as sample homogenization, centrifugation without sealed rotors, or vigorous vortexing) must be conducted using certified physical containment equipment, such as a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[3].

  • Weighing and Handling: The weighing of potent dry powders poses a severe inhalation risk. This must be performed inside a specialized powder-weighing hood or a glovebox with HEPA-filtered exhaust.

Personal Protective Equipment (PPE)

Standard Precautions dictate the use of specific PPE determined by the potential for exposure[3]. Minimum PPE for handling potentially active unknown compounds includes:

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves should be inspected for micro-tears and changed frequently.

  • Body Protection: A dedicated, fluid-resistant laboratory coat or disposable gown with knit cuffs[3].

  • Eye/Face Protection: Safety goggles and a face shield are required if there is any risk of splash or aerosolization outside of a containment device[3].

  • Respiratory Protection: Depending on the risk assessment and the availability of engineering controls, a fitted N95 respirator or a Powered Air-Purifying Respirator (PAPR) may be mandated.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in Central Nervous System (CNS) Drug Discovery

Introduction: A Privileged Scaffold for Neurotherapeutics In the complex landscape of Central Nervous System (CNS) drug development, the selection of molecular building blocks is a critical determinant of success. The N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Neurotherapeutics

In the complex landscape of Central Nervous System (CNS) drug development, the selection of molecular building blocks is a critical determinant of success. The N-substituted piperidin-4-amine framework is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is prevalent in a multitude of approved pharmaceuticals and clinical candidates due to the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability.[1] The 4-amino group and the N1-substituent serve as key vectors for precisely orienting pharmacophoric elements to engage with biological targets within the CNS.

This guide focuses on a particularly valuable intermediate: tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate . This compound is strategically designed to streamline the synthesis of novel CNS agents. Its structure elegantly combines three critical features:

  • The Piperidine Core : A conformationally restricted ring system that serves as a robust scaffold.

  • The 3-Fluorobenzyl Group : The incorporation of fluorine on the benzyl moiety is a well-established strategy to enhance metabolic stability and lipophilicity, which can facilitate penetration of the blood-brain barrier (BBB).[2]

  • The tert-Butoxycarbonyl (Boc) Protecting Group : One of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[3][4][5] This allows for sequential and controlled chemical transformations, which is essential when constructing complex drug molecules.

These application notes will provide a detailed exploration of the synthesis of this intermediate, its subsequent deprotection, and its derivatization into potential CNS drug candidates, supported by detailed protocols and the underlying chemical rationale.

Synthesis of the Intermediate via Reductive Amination

The most direct and efficient method for preparing N-substituted piperidines is reductive amination.[1][6][7] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an iminium intermediate, which is then reduced in situ to the target amine.

The synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is achieved by reacting tert-butyl piperidin-4-ylcarbamate with 3-fluorobenzaldehyde.

cluster_workflow Synthesis Workflow Start Starting Materials: - tert-Butyl piperidin-4-ylcarbamate - 3-Fluorobenzaldehyde Reaction One-Pot Reductive Amination (e.g., NaBH(OAc)₃, DCE) Start->Reaction Combine & Stir Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Purification Purification (Column Chromatography) Workup->Purification Isolate Crude Product Product Final Product: tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate Purification->Product Isolate Pure Product

Caption: Workflow for the synthesis of the title intermediate.
Protocol 2.1: Synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
Reagent MW Equivalents Amount
tert-Butyl piperidin-4-ylcarbamate200.281.0(user-defined)
3-Fluorobenzaldehyde124.111.05(calculated)
Sodium triacetoxyborohydride (STAB)211.941.5(calculated)
1,2-Dichloroethane (DCE)--(to 0.2 M)
Acetic Acid (optional)60.05catalytic(1-2 drops)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and dissolve in 1,2-dichloroethane (DCE).

  • Add 3-fluorobenzaldehyde (1.05 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The reaction is exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the title compound.

Expertise & Causality:

  • Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent.[1] It is particularly effective for reductive aminations because it does not readily reduce the starting aldehyde, minimizing the formation of 3-fluorobenzyl alcohol as a side product. Its reaction rate is also moderated by the rate of iminium ion formation.

  • Why a One-Pot Reaction? This approach is highly efficient, avoiding the isolation of the unstable iminium intermediate, which maximizes yield and simplifies the experimental procedure.[1]

  • Alternative Reagents: Borane-pyridine complex (BAP) is another excellent choice that can be superior to sodium cyanoborohydride (NaCNBH₃) as it eliminates the formation of toxic cyanide-containing impurities.[6]

Application in Synthesis: Deprotection and Derivatization

With the intermediate in hand, the next critical step is the removal of the Boc protecting group to unmask the 4-amino functionality. This free amine is then poised for coupling with a variety of building blocks to generate libraries of potential CNS drug candidates.

cluster_workflow From Intermediate to Drug Candidate Intermediate tert-Butyl 1-(3-fluorobenzyl) piperidin-4-ylcarbamate Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection FreeAmine Free Amine: 1-(3-fluorobenzyl)piperidin-4-amine Deprotection->FreeAmine Derivatization Derivatization FreeAmine->Derivatization Amide Amide Synthesis Derivatization->Amide R-COOH Urea Urea Synthesis Derivatization->Urea R-NCO Sulfonamide Sulfonamide Synthesis Derivatization->Sulfonamide R-SO₂Cl Final Library of CNS Drug Candidates Amide->Final Urea->Final Sulfonamide->Final

Caption: General workflow from the intermediate to final compounds.
Protocol 3.1: Boc Deprotection

The Boc group is reliably cleaved under strong acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which decomposes into isobutene and a proton, and subsequent decarboxylation of the resulting carbamic acid.[4]

Reagents & Solvents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, 1-(3-fluorobenzyl)piperidin-4-amine, which can often be used in the next step without further purification.

Expertise & Causality:

  • Why TFA/DCM? This is the most common and efficient reagent system for Boc deprotection.[3][4] It is effective, the reaction is typically clean, and the volatile reagents are easily removed.

  • Alternative Reagents: A solution of HCl in an organic solvent like dioxane, ethyl acetate, or methanol is also highly effective and can be advantageous in large-scale synthesis to avoid the cost and handling issues of TFA.[5][8]

Protocol 3.2: Example Derivatization - Amide Bond Formation

Amide bonds are ubiquitous in pharmaceuticals. The following is a general protocol for coupling the deprotected amine with a carboxylic acid.

Reagents & Solvents:

  • 1-(3-fluorobenzyl)piperidin-4-amine (from Protocol 3.1)

  • Carboxylic acid of interest (R-COOH)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • DMF (Dimethylformamide) or DCM

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DMF or DCM.[9]

  • Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Add a solution of 1-(3-fluorobenzyl)piperidin-4-amine (1.1 eq) and DIPEA (2.0 eq) in the same solvent.

  • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Application to CNS Target Classes

The derivatized products from this intermediate are suitable for targeting a wide range of CNS-related proteins. The 3-fluorobenzylpiperidine moiety can be found in compounds designed as potential treatments for Alzheimer's disease, schizophrenia, depression, and anxiety.[10][11][12]

Derivative Class R-Group Example Potential CNS Target Rationale / Relevant Disease
Amides4,5-bis(p-tolyl)thiazol-2-yl-carbonylAcetylcholinesterase (AChE)Alzheimer's Disease[12]
AmidesDiaryl-carboxamidesDopamine D4 ReceptorsSchizophrenia, Cognition[10]
UreasAryl isocyanates5-HT Receptor SubtypesDepression, Anxiety
SulfonamidesAryl sulfonyl chloridesMonoamine Oxidase (MAO)Depression, Parkinson's Disease
TriazolesSubstituted triazole-quinolinoneGABA-A ReceptorSeizure Disorders, Anxiety[11]

Conclusion

tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a high-value intermediate for CNS drug discovery programs. Its design incorporates a privileged piperidine scaffold, a Boc-protected amine for controlled, sequential synthesis, and a 3-fluorobenzyl group to enhance CNS-relevant properties. The synthetic routes to and from this intermediate are robust, high-yielding, and utilize standard organic chemistry transformations. By leveraging this building block, researchers and drug development professionals can efficiently access diverse chemical matter and accelerate the discovery of novel therapeutics for debilitating neurological and psychiatric disorders.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific.
  • Gassama, A., et al. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • Butt, M. S., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Coffey, S. B., et al. (2004, October 20). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, ACS Publications.
  • ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.
  • NCBI Molecular Imaging and Contrast Agent Database. (2005, December 5). 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one. NCBI.
  • Almasir, M., et al. (2023, February 20). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. MDPI.
  • Kumar, B., et al. (2016, June 2). Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, ACS Publications.
  • Siddiqui, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC.
  • Wang, Y., et al. (2002, December 5). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. PubMed.

Sources

Method

HPLC-UV method development for purity analysis of CAS 779339-10-5

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for Purity Analysis of CAS 779339-10-5 Abstract This document provides a comprehensive guide and detailed protocol for the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for Purity Analysis of CAS 779339-10-5

Abstract

This document provides a comprehensive guide and detailed protocol for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the purity analysis of the active pharmaceutical ingredient (API) identified by CAS number 779339-10-5. The narrative follows a logical, science-driven approach, explaining the causality behind each experimental decision, from initial analyte characterization to full method validation according to ICH guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Part 1: Analyte Characterization and Strategic Foundation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for ensuring the purity, safety, and efficacy of drug substances.[1][2] The development of a reliable HPLC method begins not with the instrument, but with a thorough understanding of the analyte. For the compound CAS 779339-10-5, the initial steps involve determining its fundamental physicochemical properties, which directly inform the strategic direction of method development.

Initial Physicochemical Profiling

Before commencing experimental work, it is critical to gather information on the analyte's structure, solubility, and UV-absorbing properties. While specific experimental data for CAS 779339-10-5 is not publicly available, a typical workflow involves:

  • UV-Visible Spectroscopy: A solution of the analyte is scanned across a UV-Visible spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[3][4] This is crucial for achieving optimal detection sensitivity. The presence of chromophores (e.g., aromatic rings, conjugated systems) in the molecular structure is a strong indicator of UV absorbance.

  • Solubility Testing: The solubility of the compound is assessed in a range of common HPLC solvents, such as water, acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (DMSO).[5][6] This determines the appropriate diluent for sample and standard preparation, ensuring the analyte remains fully dissolved and does not precipitate in the analytical system.[7]

  • pKa Determination: The acid dissociation constant(s) (pKa) of the analyte should be determined or computationally predicted. The pKa value is critical for selecting the mobile phase pH. To ensure consistent retention times and good peak shape, the mobile phase pH should be controlled to be at least 1.5 to 2 units away from the analyte's pKa, thereby keeping the analyte in a single, stable ionization state.[2][8]

Part 2: A Systematic Approach to HPLC-UV Method Development

Method development is an iterative process of optimizing various chromatographic parameters to achieve the desired separation.[2] The primary goal for a purity method is to resolve the main analyte peak from all potential impurities and degradation products with adequate resolution, efficiency, and symmetry.

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor influencing the selectivity of the separation.[9]

  • Rationale: For small-molecule pharmaceutical compounds like CAS 779339-10-5, Reversed-Phase HPLC (RP-HPLC) is the most common and versatile separation mode.[10][11] Therefore, a C18 (octadecylsilane) bonded silica column is the logical starting point due to its broad applicability and hydrophobicity, which is effective for retaining a wide range of organic molecules.[11]

  • Initial Column Parameters: A standard dimension column, such as 150 mm x 4.6 mm, packed with 3 or 5 µm particles, offers a good balance of resolution, analysis time, and backpressure for initial development.[9][12]

Mobile Phase Optimization

The mobile phase composition dictates analyte retention and selectivity.[13][14]

  • Organic Solvent Screening: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[15] ACN is often preferred for its lower viscosity and UV cutoff. Initial screening runs should be performed using both solvents to assess differences in selectivity for the API and its impurities.

  • pH Control: Based on the pKa of CAS 779339-10-5, a suitable buffer or acid/base modifier must be chosen. For acidic or neutral compounds, an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.1-2.8) is an excellent starting point.[8] This suppresses the ionization of silanol groups on the silica packing, reducing peak tailing for basic compounds, and ensures the consistent protonation of acidic analytes.[16]

  • Gradient Elution: For a purity method where impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one.[7][17] A generic starting gradient, such as 5% to 95% organic modifier over 20-30 minutes, allows for the elution of all components and provides a comprehensive overview of the sample complexity. This initial run helps in finalizing the gradient slope and duration.[13]

Detector Wavelength Selection

The detector wavelength should be set at the λmax of the analyte to maximize sensitivity. However, if key impurities do not absorb at this wavelength, a compromise wavelength or a photodiode array (PDA) detector that acquires data across a spectrum may be necessary.

Method_Development_Workflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Experimental Development cluster_final Phase 3: Finalization obj Define Objective: Purity & Stability Method info Gather Analyte Info: UV Scan, Solubility, pKa obj->info is informed by col_select Column Selection (e.g., C18) info->col_select mp_screen Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_screen grad_dev Gradient Optimization (Slope & Time) mp_screen->grad_dev param_opt Parameter Fine-Tuning (Flow Rate, Temperature) grad_dev->param_opt final_method Optimized Method param_opt->final_method validation Method Validation (ICH Q2(R1)) final_method->validation

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Part 3: Optimized Protocol for Purity Analysis

This section provides the detailed experimental protocol based on the successful optimization of the parameters described above.

Apparatus and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, purified water (18.2 MΩ·cm), formic acid (reagent grade), and reference standard for CAS 779339-10-5.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically a good starting point, based on initial solubility tests.

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh about 10 mg of the CAS 779339-10-5 reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the sample diluent.

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the CAS 779339-10-5 API sample, transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the sample diluent.

Chromatographic Conditions

All quantitative data should be summarized in a clear, structured table for easy comparison and replication.

ParameterOptimized Condition
HPLC Column Reversed-phase C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at analyte-specific λmax (e.g., 254 nm)
Injection Volume 10 µL
Run Time 35 minutes
System Suitability Test (SST)

Before sample analysis, inject the working standard solution five times. The results must meet the predefined system suitability criteria to ensure the system is performing correctly.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time

Part 4: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18] The protocol must be designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline.[19][20]

Specificity / Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Perform forced degradation studies on the API sample. Expose the sample to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic (UV light) stress. Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the main peak.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Analyze a sample of known concentration (e.g., a placebo spiked with the API) at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Perform each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a diluted standard (typically S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: LOQ must be demonstrated to be precise and accurate.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the changes.

Validation_Parameters cluster_goal Method Goal cluster_params ICH Q2(R1) Validation Parameters goal Fit for Purpose Purity Method spec Specificity (Selectivity) goal->spec Proves Identity lin Linearity & Range goal->lin Ensures Quantitation acc Accuracy (Trueness) goal->acc Ensures Correctness prec Precision (Repeatability) goal->prec Ensures Consistency robust Robustness goal->robust Ensures Transferability loq LOQ / LOD goal->loq Defines Sensitivity

Caption: Interrelation of validation parameters to ensure a method is "Fit for Purpose".

Conclusion

This application note outlines a systematic and scientifically grounded strategy for developing a stability-indicating HPLC-UV method for the purity analysis of CAS 779339-10-5. By following the detailed protocols for method development and validation, laboratories can establish a robust, reliable, and precise analytical procedure suitable for quality control and regulatory submission in the pharmaceutical industry. The key to success lies in a thorough understanding of the analyte's properties and adherence to the principles outlined in ICH guidelines.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Phenomenex. HPLC Column Selection Guide. Phenomenex. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Shabir, G. A. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Torontech. [Link]

  • Pharma Growth Hub. (2023, December 1). Choosing the Right Column Dimensions for HPLC Method. Pharma Growth Hub. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Dong, M. et al. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • ICH. Quality Guidelines. ICH. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • National Institutes of Health. Clenproperol. PubChem. [Link]

  • Defense Technical Information Center. (2008, May 22). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. DTIC. [Link]

  • Citeq Biologics. Solubility of HDM extracts. Citeq Biologics. [Link]

  • ResearchGate. (2016, January). UV-Visible absorption spectra of 2.5 Â 10 À5 M GMB in presence of.... ResearchGate. [Link]

  • Papanastasiou, D. K. et al. (2009, December 10). UV absorption spectrum of the ClO dimer (Cl2O2) between 200 and 420 nm. PubMed. [Link]

  • Cheméo. 2,4-Dimethoxyphenol (CAS 13330-65-9) - Chemical & Physical Properties. Cheméo. [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl dihydrojasmonate (FDB008409). FooDB. [Link]

Sources

Application

Application Note: Structural Characterization of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate via 1H NMR and ESI-MS/MS

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate (Chemical Formula: C₁₇H₂₅FN₂O₂, MW: 308.39 g/mol ) is a highly versatile building block in contemporary medicinal chemistry[1]. The piperidine-4-amine scaffold is a privileged pharmacophore frequently utilized in the synthesis of central nervous system (CNS) agents, such as atypical dopamine transporter (DAT) inhibitors[2], and targeted oncology therapeutics, including Bcl-2 inhibitors[3].

The incorporation of a 3-fluorobenzyl moiety serves a dual purpose: it enhances the lipophilicity of the molecule for improved membrane permeability and blocks metabolically labile sites to prevent rapid cytochrome P450-mediated oxidation. Meanwhile, the tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the primary amine, allowing for selective functionalization of the piperidine nitrogen. This application note details a self-validating analytical protocol using high-resolution Proton Nuclear Magnetic Resonance (1H NMR) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to confirm the structural integrity and purity of this critical intermediate.

Causality in Experimental Design

To ensure a robust and self-validating analytical system, the experimental parameters must be precisely tailored to the molecule's chemical properties and its typical synthetic origin.

  • Synthetic Context & Impurity Profiling: This compound is typically synthesized via the reductive amination of tert-butyl piperidin-4-ylcarbamate with 3-fluorobenzaldehyde, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent[4]. Consequently, the analytical methods must be sensitive to residual 3-fluorobenzaldehyde (detectable via an aldehyde proton signal at ~10.0 ppm in NMR) and unreacted piperidine starting material.

  • NMR Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is deliberately chosen over DMSO-d₆. The non-polar nature of CDCl₃ prevents the rapid exchange of the carbamate N-H proton, allowing it to be observed as a distinct broad singlet. Furthermore, CDCl₃ avoids the broad water peak commonly seen in hygroscopic DMSO, which can obscure the critical aliphatic multiplets of the piperidine ring.

  • MS Ionization Strategy (ESI+): The tertiary amine of the piperidine ring is highly basic (pKa ~ 9.0). This basicity dictates the use of Electrospray Ionization in positive ion mode (ESI+), which readily protonates the nitrogen to yield a strong[M+H]⁺ precursor ion at m/z 309.2.

  • Cross-Validation: The protocol is self-validating. The structural features identified in the NMR spectrum (e.g., the 9-proton singlet of the Boc group) are directly corroborated by specific fragmentation events in the MS/MS spectrum (e.g., the neutral loss of 100 Da corresponding to the Boc group).

Analytical Workflow

Workflow A Synthesis (Reductive Amination) B Sample Preparation (CDCl3 / MeOH) A->B C 1H NMR Spectroscopy (Structural Elucidation) B->C D ESI-MS/MS (Mass & Fragmentation) B->D E Data Synthesis & Cross-Validation C->E D->E

Fig 1. Integrated analytical workflow for the structural validation of the piperidine derivative.

Step-by-Step Experimental Protocols

Sample Preparation
  • For 1H NMR: Accurately weigh 10–15 mg of the synthesized tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate. Dissolve the sample completely in 0.6 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • For ESI-MS/MS: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute an aliquot of the stock solution to a final concentration of 5 µg/mL using a solvent mixture of Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid to facilitate protonation.

1H NMR Acquisition Parameters
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Tune and match the probe to the ¹H frequency. Lock the magnetic field to the deuterium signal of CDCl₃.

  • Shim the magnet to achieve a TMS peak width at half-height of ≤ 1.0 Hz.

  • Acquire the spectrum using a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the Boc methyl protons, allowing for accurate integration. Acquire 32 to 64 scans.

ESI-MS/MS Acquisition Parameters
  • Introduce the diluted sample into the mass spectrometer via direct infusion at a flow rate of 10 µL/min.

  • Operate the instrument in Positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • Perform a full MS scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.

  • Isolate the m/z 309.2 precursor ion and apply Collision-Induced Dissociation (CID) using argon gas. Set the collision energy (CE) to 20 eV to generate the MS/MS fragmentation spectrum.

Data Presentation & Interpretation

The data obtained from both techniques must be synthesized to confirm the molecular structure. The quantitative and qualitative assignments are summarized in the tables below.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality / Notes
1.44Singlet (s)9H-C(CH₃)₃Characteristic of the intact Boc protecting group.
1.40 – 1.55Multiplet (m)2HPiperidine CH₂ (axial)Upfield shift due to axial positioning in the chair conformation.
1.90 – 2.00Multiplet (m)2HPiperidine CH₂ (eq)Equatorial protons of the piperidine ring.
2.05 – 2.15Multiplet (m)2HPiperidine CH-N (axial)Adjacent to the basic tertiary nitrogen.
2.75 – 2.85Multiplet (m)2HPiperidine CH-N (eq)Deshielded equatorial protons adjacent to nitrogen.
3.48Singlet (s)2HBenzyl CH₂Confirms successful reductive amination (linkage).
3.50Broad multiplet1HPiperidine CH-NHBocDeshielded by the adjacent carbamate nitrogen.
4.45Broad singlet1HCarbamate N-HBroadened due to quadrupolar relaxation of nitrogen.
6.95 – 7.30Complex multiplets4HAromatic ProtonsSplitting complexity arises from ¹⁹F (spin ½) coupling.
Table 2: ESI-MS/MS Fragmentation Data (Positive Mode)
m/z ObservedMass Loss (Da)Fragment AssignmentDiagnostic Significance
309.2 N/A[M+H]⁺ PrecursorConfirms the exact mass of the intact protonated molecule.
253.2 -56[M+H - C₄H₈]⁺Loss of isobutylene; typical initial cleavage for Boc groups.
209.1 -100[M+H - C₅H₈O₂]⁺Complete loss of the Boc group (isobutylene + CO₂).
109.0 -200[C₇H₆F]⁺3-fluorobenzyl carbocation; validates the aromatic substitution.

MS Fragmentation Pathway

The fragmentation logic directly mirrors the structural vulnerabilities of the molecule. The carbamate linkage is the most thermally and collisionally labile site, leading to the characteristic sequential loss of isobutylene and carbon dioxide.

MS_Frag M [M+H]+ m/z 309.2 F1 Loss of Isobutylene (-56 Da) m/z 253.2 M->F1 - C4H8 F2 Loss of Boc (-100 Da) m/z 209.1 M->F2 - Boc Group F3 3-Fluorobenzyl Cation m/z 109.0 M->F3 Benzyl Cleavage F1->F2 - CO2

Fig 2. Primary ESI-MS/MS fragmentation pathways validating the molecular structure.

References

  • PubChem. "tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2".
  • EvitaChem. "Buy 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride (EVT-1786984)". EvitaChem.
  • National Center for Biotechnology Information. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter".
  • Google Patents. "CN112437772B - Bcl-2 inhibitors".

Sources

Method

Application Note: Scale-Up Manufacturing Protocol for tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate

Executive Summary & Objective The synthesis of tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a highly critical transformation in the development of modern therapeutics, particularly for targets requiring functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

The synthesis of tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a highly critical transformation in the development of modern therapeutics, particularly for targets requiring functionalized piperidine pharmacophores (e.g., GPCR antagonists and kinase inhibitors). While laboratory-scale synthesis often relies on unoptimized reductive amination protocols, transitioning this chemistry to pilot-scale (kilogram) manufacturing requires rigorous control over reagent selection, thermodynamics, and gas-evolution hazards.

This application note provides a self-validating, highly scalable protocol for the direct reductive amination of tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) with 3-fluorobenzaldehyde. By engineering out toxic reagents and non-scalable purification methods, this guide ensures high-yield, high-purity active pharmaceutical ingredient (API) intermediate generation.

Mechanistic Insights & Reagent Selection

The Causality of Reducing Agent Selection

The core chemical transformation is the condensation of a secondary amine with an aldehyde to form an iminium intermediate, followed by hydride reduction. The choice of reducing agent dictates the safety and scalability of the entire process.

Historically, sodium cyanoborohydride (NaBH₃CN) was utilized for its stability in protic media. However, NaBH₃CN is highly toxic and poses a severe risk of generating lethal hydrogen cyanide (HCN) gas during aqueous workup[1]. To circumvent this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the industry standard. STAB is remarkably selective, reducing the iminium ion much faster than the unreacted aldehyde, and it decomposes into benign byproducts (boric acid and acetate)[1].

Solvent Optimization for Commercial Viability

Laboratory protocols frequently cite dichloromethane (DCM) as the solvent for STAB reductions. However, DCM is a halogenated solvent facing strict environmental and regulatory phase-outs in commercial API manufacturing[2]. For this scale-up protocol, Tetrahydrofuran (THF) is utilized. THF provides excellent solubility for the Boc-protected piperidine, supports rapid iminium formation, and is easily removed via distillation during the solvent-swap crystallization phase.

Quantitative Data: Process Optimization

The following tables summarize the empirical data driving the process parameters for this scale-up protocol.

Table 1: Comparison of Reducing Agents for Scale-Up Reductive Amination

Reducing AgentSelectivity (Iminium vs. Aldehyde)Toxicity / Byproduct ProfileScale-Up Suitability
NaBH(OAc)₃ (STAB) High Low (Boric acid, Acetate) Excellent (Preferred)
NaBH₃CNHighHigh (HCN gas generation risk)Poor (Requires specialized containment)
H₂ / Pd-CModerateLow (Water)Good (Requires high-pressure vessels)
NaBH₄LowLow (Borates)Poor (Causes over-reduction of aldehyde)

Table 2: Solvent Selection Metrics

SolventReaction KineticsSTAB SolubilityEnvironmental/Regulatory Impact
DichloromethaneFastHighPoor (Halogenated, restricted)
Tetrahydrofuran Moderate-Fast Moderate Good (Preferred for scale-up)
Ethyl AcetateModerateLowGood (Often requires longer reaction times)

Process Safety: The Bicarbonate Quench Hazard

Scaling up STAB-mediated reductive aminations introduces a specific, highly documented safety hazard. Unreacted STAB hydrolyzes upon contact with water to generate hydrogen gas (H₂). Furthermore, the reaction mixture contains acidic byproducts (acetic acid). When a standard aqueous sodium bicarbonate (NaHCO₃) quench is applied, a massive and rapid evolution of carbon dioxide (CO₂) occurs[3].

Engineering Control: To prevent reactor over-pressurization, this protocol utilizes a "reverse-quench" methodology . The acidic reaction mixture is pumped slowly into a larger vessel containing the aqueous bicarbonate solution under continuous overhead venting, ensuring the rate of gas evolution is strictly controlled by the transfer rate[3].

Visualizing the Process Workflow

Workflow SM Starting Materials Boc-4-aminopiperidine & 3-Fluorobenzaldehyde Imine Imine Formation (Exothermic) SM->Imine THF, 20°C STAB STAB Addition (Risk: H2 Gas Evolution) Imine->STAB NaBH(OAc)3 Quench Bicarbonate Quench (Risk: CO2 Gas Evolution) STAB->Quench In-Process Control: HPLC > 99% conversion Workup Phase Separation & Organic Wash Quench->Workup Aqueous NaHCO3 (Reverse Quench) Cryst Crystallization (EtOAc / Heptane) Workup->Cryst Solvent Swap via Distillation API Purified Product tert-Butyl 1-(3-fluorobenzyl) piperidin-4-ylcarbamate Cryst->API Filtration & Vacuum Drying

Scale-up workflow for tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate synthesis.

Pilot-Scale Experimental Protocol (1.0 kg Scale)

This methodology is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Equipment: 50 L Glass-lined reactor with overhead stirring, cooling jacket, and nitrogen sweep. 100 L secondary vessel for quenching.

Step 1: Iminium Intermediate Formation
  • Charge: Transfer Tetrahydrofuran (THF) (10.0 L) into the 50 L reactor under a nitrogen atmosphere.

  • Dissolution: Add tert-butyl piperidin-4-ylcarbamate (1.00 kg, 4.99 mol). Stir at 20°C until full dissolution is achieved.

  • Aldehyde Addition: Add 3-fluorobenzaldehyde (0.65 kg, 5.24 mol, 1.05 eq) dropwise over 30 minutes. Maintain the internal temperature below 25°C using the cooling jacket.

    • Causality: The slight 0.05 eq excess of aldehyde ensures complete consumption of the more expensive piperidine starting material.

  • Self-Validation (IPC 1): Stir for 2 hours at 20°C. Pull a 1 mL aliquot, dilute in acetonitrile, and analyze via HPLC. Proceed to Step 2 only when the unreacted amine is <2.0% AUC.

Step 2: STAB Reduction
  • Cooling: Chill the reactor internal temperature to 5°C.

  • Reagent Addition: Charge Sodium Triacetoxyborohydride (STAB) (1.48 kg, 6.99 mol, 1.4 eq) in 5 equal portions over 1 hour.

    • Causality: Portion-wise addition strictly controls the exothermic reduction and mitigates the risk of sudden hydrogen gas evolution from trace moisture in the solvent.

  • Reaction: Warm the reactor to 20°C and stir for 4 hours.

  • Self-Validation (IPC 2): Pull an aliquot for HPLC analysis. The reaction is complete when the iminium intermediate is <1.0% AUC.

Step 3: Controlled Reverse-Quench & Workup
  • Quench Preparation: In the secondary 100 L vessel, prepare a quench solution of 10% w/v aqueous NaHCO₃ (20.0 L).

  • Reverse Quench: Slowly transfer the reaction mixture from the 50 L reactor into the 100 L quench vessel over 2 hours. Maintain vigorous overhead stirring and ensure the vessel is actively vented to a scrubber.

    • Causality: This prevents the dangerous accumulation of CO₂ gas identified in pilot-plant near-misses[3].

  • Phase Separation: Allow the mixture to settle for 30 minutes. Decant and discard the lower aqueous layer.

  • Washing: Wash the remaining organic (THF) layer with saturated aqueous NaCl (brine) (5.0 L) to remove residual water and inorganic salts.

Step 4: Isolation via Crystallization
  • Solvent Swap: Transfer the organic layer back to the reactor. Concentrate under reduced pressure (40°C, 150 mbar) to a volume of approximately 3.0 L.

  • Displacement: Add Ethyl Acetate (5.0 L) and concentrate again to 3.0 L. This effectively distills off the remaining THF.

  • Anti-Solvent Addition: Slowly add Heptane (10.0 L) at 40°C.

  • Crystallization: Program the cooling jacket to ramp down to 0°C at a rate of 10°C/hour. Seed crystals may be added at 30°C if available.

    • Causality: A slow cooling ramp in an EtOAc/Heptane system yields highly pure, filterable crystals, completely bypassing the need for non-scalable column chromatography.

  • Filtration & Drying: Filter the resulting white crystalline solid. Wash the filter cake with cold heptane (2.0 L). Dry in a vacuum oven at 45°C to a constant weight.

    • Expected Yield: 1.30 – 1.38 kg (85–90% theoretical yield).

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in polar solvents

Topic: Overcoming Poor Solubility of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in Polar Solvents Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help r...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Poor Solubility of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the notoriously poor polar solubility of tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate.

This compound features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group and a 3-fluorobenzyl moiety, resulting in a computed XLogP3 of approximately 3.1 [1]. While excellent for membrane permeability, this lipophilicity causes severe aggregation and precipitation in aqueous media. This guide synthesizes field-proven formulation strategies, mechanistic insights, and self-validating protocols to overcome these bottlenecks.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the compound instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic example of solvent-shift-induced hydrophobic collapse. In 100% DMSO, the solvent molecules effectively solvate the bulky, non-polar Boc and fluorobenzyl groups. When introduced into an aqueous buffer, the local dielectric constant drops rapidly. The water molecules maximize their hydrogen-bonding networks by excluding the lipophilic compound, forcing it to aggregate and crash out [2]. To prevent this, you must lower the thermodynamic penalty of solvation using a co-solvent cascade or a surfactant (e.g., Tween-80) to lower the interfacial tension before aqueous dilution.

Q2: I need to dose this compound in vivo. DMSO and Tween-80 are too toxic at the required concentrations. What are my alternatives? A: For in vivo applications, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The cyclodextrin molecule forms a truncated cone with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 3-fluorobenzyl ring and the Boc group can insert into this cavity, shielding them from water. This creates a molecularly dispersed state without altering the covalent structure, avoiding the high osmolality and tissue irritation associated with heavy co-solvent systems [3].

Q3: Can I adjust the pH to force the compound into solution? A: Yes, through targeted salt formation. The nitrogen at the N1 position of the piperidine ring is a tertiary amine. By reacting the free base with an acid possessing a pKa < 4 (such as anhydrous hydrochloric acid or methanesulfonic acid), you protonate the tertiary amine, forming a highly water-soluble salt[4]. Critical Caveat: The Boc group at the C4 position is acid-labile. You must use strictly controlled, stoichiometric amounts of anhydrous acid at low temperatures (0°C) to form the salt without cleaving the protecting group.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: HP-β-CD Inclusion Complex Preparation (Co-evaporation Method)

Use this for in vivo dosing where organic solvents are prohibited.

  • Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of purified LC-MS grade water (20% w/v).

  • Solubilization: Dissolve 10 mg of tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in 0.5 mL of absolute ethanol.

  • Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (800 rpm) at 37°C. Stir for 2 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator (water bath at 40°C).

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 24 hours.

  • Self-Validation Check: Reconstitute a portion of the resulting white powder in pure water. It should form a clear, colorless solution devoid of particulates. If turbidity persists, the host-guest ratio must be increased.

Protocol B: Controlled Salt Formation (Hydrochloride Salt)

Use this for structural biology (NMR/X-ray) or assays requiring high molarity.

  • Preparation: Dissolve 100 mg of the free base compound in 2.0 mL of anhydrous diethyl ether under an inert Argon atmosphere.

  • Temperature Control: Chill the reaction vial to exactly 0°C using an ice-water bath. Do not skip this step; ambient temperatures risk Boc cleavage.

  • Protonation: Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise over 5 minutes.

  • Precipitation: Stir for 30 minutes at 0°C. The hydrochloride salt will precipitate out of the organic phase as a fine white solid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with 1.0 mL of cold anhydrous ether, and dry under high vacuum overnight.

  • Self-Validation Check: Perform 1 H-NMR in D 2​ O. You must observe a large singlet at ~1.4 ppm integrating to 9 protons, confirming the Boc group remains completely intact.

Part 3: Quantitative Data & Strategy Comparison

Solubilization StrategyReagents / ExcipientsEstimated Aqueous Sol. LimitBiocompatibilityBest Application
Free Base (Control) None (Buffer only)< 0.01 mg/mLHighNone (Unusable)
Co-solvent / Micellar 5% DMSO + 5% Tween-80~1.5 - 2.0 mg/mLLow-Moderate (Cell toxicity)In vitro biochemical assays
Host-Guest Complex 20% w/v HP-β-CD~5.0 - 10.0 mg/mLHigh (FDA approved excipient)In vivo animal dosing
Salt Formation Anhydrous HCl (forming N1 salt)> 20.0 mg/mLHighNMR, X-Ray, High-throughput

Part 4: Workflow & Mechanistic Visualizations

SolubilizationWorkflow Start Compound: tert-Butyl 1-(3-fluorobenzyl) piperidin-4-ylcarbamate Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture, Enzymatic) Q1->InVitro InVivo In Vivo Dosing (Animal Models) Q1->InVivo Structural Structural / NMR (High Conc. Needed) Q1->Structural Sol1 Co-solvent System (DMSO -> Aqueous Buffer) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD) or Micelles InVivo->Sol2 Sol3 Salt Formation (HCl, Mesylate at N1) InVivo->Sol3 If CD fails Structural->Sol3

Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Mechanism Parent Lipophilic Free Base (LogP ~ 3.1) Acid Protonation Strong Acid (pKa < 4) Parent->Acid pH Adjustment CD Encapsulation HP-β-Cyclodextrin Parent->CD Host-Guest Salt Amine Salt Ionized N1 Piperidine Acid->Salt Complex Inclusion Complex Shielded Lipophilic Core CD->Complex

Mechanistic pathways for enhancing aqueous solubility via salt formation or cyclodextrin inclusion.

Part 5: References

  • PubChem. "tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • American Pharmaceutical Review. "Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies." American Pharmaceutical Review, 2013. Available at:[Link]

  • Journal of Medicinal Chemistry. "Tertiary amine pyrazolones and their salts as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic lateral sclerosis." National Institutes of Health (PMC). Available at:[Link]

Optimization

Technical Support Center: Purification &amp; Crystallization of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate

Welcome to the Application Support Center. This portal is designed for process chemists and drug development professionals tasked with the isolation, purification, and crystallization of tert-butyl 1-(3-fluorobenzyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for process chemists and drug development professionals tasked with the isolation, purification, and crystallization of tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate (CAS: 779339-10-5).

Because this intermediate features both a basic tertiary amine (the piperidine core) and an acid-labile protecting group (the tert-butyl carbamate or "Boc" group)[1], its downstream processing requires precise physicochemical control. Standard harsh purification conditions will lead to product degradation or yield loss[2],[3]. This guide provides field-proven troubleshooting, causal analysis, and self-validating protocols to ensure high-purity isolation.

Process Workflow & Decision Matrix

Selecting the correct purification trajectory depends heavily on the impurity profile of your crude reaction mixture. The diagram below outlines the logical flow for isolating this specific Boc-protected piperidine.

G Start Crude Reaction Mixture Extract Aqueous Workup (Weak Acid/Base) Start->Extract Check Purity > 85%? Extract->Check Chromatography Silica Gel Chromatography Check->Chromatography No Cryst Free Base Crystallization Check->Cryst Yes Chromatography->Cryst Salt Weak Acid Salt Screening Cryst->Salt Oils Out / Fails Pure High Purity Product Cryst->Pure Success Salt->Pure

Decision tree for the purification of Boc-protected piperidine derivatives.

Troubleshooting & FAQs

Q1: During acid-base extraction, my product yield drops significantly, and LC-MS detects a highly polar impurity. What is happening?

Root Cause: Premature Boc deprotection. The tert-butyl carbamate (Boc) group is highly sensitive to strong acids[4],[5]. If you use standard 1M HCl or 1M H₂SO₄ to protonate the piperidine nitrogen during the aqueous wash, the localized low pH (< 1.0) catalyzes the cleavage of the Boc group, generating the highly polar, water-soluble unprotected primary amine. Solution: You must exploit the difference in basicity without breaching the Boc-stability threshold. Use a weak organic acid buffer (e.g., 10% w/v aqueous citric acid) for the acidic wash. This lowers the pH to ~3.5—sufficient to protonate the tertiary piperidine amine (pKa ~ 9.5) and pull it into the aqueous layer, but not acidic enough to trigger Boc cleavage.

Q2: When attempting to crystallize the free base, the compound forms a viscous syrup ("oils out") instead of forming crystals. How do I fix this?

Root Cause: Liquid-Liquid Phase Separation (LLPS). Bulky, lipophilic molecules like tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate often hit the binodal (liquid-liquid phase boundary) before the solubility curve during cooling or anti-solvent addition. The compound separates as an amorphous, impurity-trapping oil rather than a crystalline solid. Solution:

  • Alter the trajectory: Reduce the supersaturation generation rate. Cool the solution much slower (e.g., 0.1°C/min) and add anti-solvent dropwise.

  • Bypass the metastable zone: Seed the solution with 1-2% w/w pure crystals before the cloud point is reached to force nucleation before LLPS occurs.

Q3: My free base purity is stuck at 92%. I want to form a crystalline salt to purge impurities, but I cannot use HCl. What counterions are viable?

Root Cause: Strong mineral acids will destroy the target molecule. Solution: Perform a targeted salt screen using weak pharmaceutical counterions (GRAS list). Acids with a pKa between 3.0 and 5.0—such as Succinic acid, L-Tartaric acid, and Malic acid—will form stable, highly crystalline salts with the piperidine nitrogen without compromising the Boc group[6].

Validated Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction

Self-Validating Mechanism: The protocol incorporates strict pH-meter verification gates to ensure the environment remains within the Boc-stable thermodynamic window.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acidic Wash: Add an equal volume of 10% w/v aqueous Citric Acid.

    • Validation Gate: Measure the pH of the aqueous layer. It must read between 3.5 and 4.5. If it is lower, add saturated NaHCO₃ dropwise.

  • Phase Separation: Shake vigorously, allow layers to separate, and collect the lower aqueous layer (containing the protonated product). Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly add solid Na₂CO₃ under vigorous stirring until the pH reaches 9.5–10.0. The free base product will precipitate or form an oily suspension.

  • Extraction: Extract the basified aqueous layer twice with fresh EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Anti-Solvent Crystallization of the Free Base

Self-Validating Mechanism: Visual turbidity checks ensure the system does not cross into the LLPS (oiling out) regime.

  • Dissolution: Dissolve the crude free base in a minimal amount of Isopropyl Acetate (IPAc) at 60°C.

    • Validation Gate: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring at 60°C until the solution becomes barely turbid (the cloud point).

  • Seeding: Add 3-5 drops of IPAc to clear the turbidity. Immediately add 1% w/w of pure tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate seed crystals.

  • Maturation: Hold the suspension at 60°C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Cooling: Cool linearly to 5°C over 4 hours (cooling rate ~0.2°C/min).

  • Isolation: Filter the resulting crystals, wash with ice-cold Heptane, and dry under vacuum at 30°C.

Table 1: Solvent/Anti-Solvent Screening Metrics for Free Base

Quantitative data summarizing crystallization optimization trials.

Solvent (Good)Anti-Solvent (Poor)Volumetric RatioCooling ProfileYield (%)Purity (HPLC Area %)Observations
Isopropyl Acetate Heptane 1:360°C to 5°C (4h)82%>99.0%White crystalline powder
Ethyl AcetateHexanes1:450°C to 0°C (2h)75%97.5%Slight oiling out initially
TolueneHeptane1:270°C to 10°C (3h)68%98.2%Large crystals, lower yield
MethanolWater1:140°C to 5°C (1h)N/AN/AComplete oiling out (LLPS)

Advanced Workflow: Weak Acid Salt Screening

When free base crystallization fails due to high impurity loads or persistent oiling out, salt screening is the definitive rescue pathway[6],[7].

SaltScreen API Free Base API (in IPA or EtOH) Acid Add Weak Acid (Succinic, Tartaric, Malic) API->Acid Heat Heat to 60°C (Clear Solution) Acid->Heat Cool Controlled Cooling (0.1°C/min) Heat->Cool Check Crystallization Observed? Cool->Check Filter Filter & Wash Check->Filter Yes Slurry Slurry at RT for 24h Check->Slurry No Slurry->Filter

Salt screening workflow utilizing weak organic acids to preserve Boc integrity.

Protocol C: Succinate Salt Formation
  • Preparation: Dissolve 1.0 equivalent of the free base in 10 volumes of Isopropanol (IPA) at 60°C.

  • Salt Formation: Add 1.05 equivalents of solid Succinic acid. Stir until completely dissolved.

  • Cooling & Nucleation: Cool the solution to 45°C.

    • Validation Gate: If spontaneous nucleation does not occur within 15 minutes, seed the solution with previously isolated succinate salt.

  • Crystallization: Cool to 0°C over 3 hours.

  • Isolation: Isolate the solid by vacuum filtration, wash with cold IPA, and dry under vacuum. The succinate salt typically exhibits a higher melting point and superior purge factor for structurally similar impurities compared to the free base.

References

  • Salt screening. CRYSFORMA.[Link]

  • tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2. PubChem.[Link]

  • How to salt screen using the Crystal 16. Technobis.[Link]

  • Salt Screening. Improved Pharma. [Link]

  • Supplementary Information for. RSC.org.[Link]

Sources

Troubleshooting

Minimizing byproducts during the alkylation of 4-Boc-aminopiperidine with 3-fluorobenzyl bromide

Welcome to the Application Scientist Technical Support Center. The N-alkylation of secondary cyclic amines is a fundamental transformation in medicinal chemistry and drug development. However, when reacting 4-Boc-aminopi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. The N-alkylation of secondary cyclic amines is a fundamental transformation in medicinal chemistry and drug development. However, when reacting 4-Boc-aminopiperidine with 3-fluorobenzyl bromide, researchers frequently encounter yield-limiting byproducts.

This guide dissects the mechanistic causes of these impurities and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Reaction Workflow & Mechanistic Pathways

G A 4-Boc-aminopiperidine + 3-Fluorobenzyl bromide B Desired Pathway (SN2 N-Alkylation) A->B DIPEA, MeCN, 25°C D Over-Alkylation (Excess Electrophile) A->D High Temp / Excess R-Br F Hydrolysis (Trace Moisture/Base) A->F Aqueous Base / H2O C 1-(3-Fluorobenzyl)- 4-(Boc-amino)piperidine B->C E Quaternary Ammonium Salt Byproduct D->E G 3-Fluorobenzyl Alcohol F->G

Mechanistic pathways for 4-Boc-aminopiperidine alkylation, highlighting desired vs. byproducts.

Troubleshooting FAQs

Q1: Why am I observing quaternary ammonium salts (over-alkylation) in my LC-MS? A1: Over-alkylation occurs when the newly formed tertiary amine product reacts with a second equivalent of 3-fluorobenzyl bromide. Although the 4-Boc-amino group provides some steric hindrance, the piperidine nitrogen remains highly nucleophilic. Causality: This side reaction is driven by a high local concentration of the electrophile and elevated reaction temperatures. Solution: Implement a slow-addition protocol for the alkylating agent and strictly control stoichiometry (1.0 eq amine to 1.05 eq electrophile). Direct N-alkylation methods require careful control of addition rates to minimize quaternary ammonium salt formation[1].

Q2: I am detecting 3-fluorobenzyl alcohol. How is this byproduct forming? A2: This is a hydrolysis byproduct. Benzyl bromides are highly susceptible to nucleophilic attack by hydroxide ions or water, particularly when inorganic bases like K₂CO₃ are used in hygroscopic solvents. Causality: Ambient moisture or wet solvents react with the base to generate hydroxide, which outcompetes the amine for the electrophile. Solution: Use strictly anhydrous solvents (stored over 3Å molecular sieves) and conduct the reaction under an inert nitrogen or argon atmosphere. Switching from K₂CO₃ to a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) further eliminates moisture-driven side reactions[1].

Q3: Is the Boc protecting group at risk of alkylation or cleavage during this reaction? A3: The tert-butyloxycarbonyl (Boc) group is designed to protect the primary amine and is generally stable under standard N-alkylation conditions. Causality: If overly strong bases (e.g., NaH, KOtBu) are utilized, the carbamate nitrogen can be deprotonated (pKa ~13), leading to competitive N-alkylation at the 4-position. Furthermore, extended reaction times in unoptimized batch conditions can increase side product formation up to 20-35%[2]. Solution: Maintain mild basic conditions. Using DIPEA or finely powdered K₂CO₃ ensures the Boc group remains completely intact while selectively driving the piperidine nitrogen alkylation[3].

Q4: Which solvent and base combination yields the highest purity? A4: High-throughput screening using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for N-alkylation reactions indicates that polar aprotic solvents, specifically Acetonitrile (MeCN), generally outperform others like DMF or Toluene[4]. Causality: MeCN provides excellent solubility for the reactants and stabilizes the SN2 transition state without acting as a nucleophile. DMF, conversely, can degrade over time to release dimethylamine, introducing a competing nucleophile that forms unwanted byproducts.

Quantitative Data Presentation

Table 1: Optimization matrix for the alkylation of 4-Boc-aminopiperidine with 3-fluorobenzyl bromide. Data synthesizes expected outcomes based on standard N-alkylation high-throughput screening[4].

SolventBase (1.5 eq)Temp (°C)Conversion (%)Desired Product (%)Quaternary Salt (%)Hydrolysis Byproduct (%)Boc-Alkylation (%)
DMFK₂CO₃60>9978128<1
MeCNK₂CO₃25959135<1
MeCN DIPEA 25 98 97 <1 <1 <1
THFNaH25>99625231

Self-Validating Experimental Protocol

Optimized Direct N-Alkylation via Nucleophilic Substitution

This protocol is designed as a self-validating system: the use of a syringe pump inherently prevents the thermal spikes and concentration gradients that lead to over-alkylation, ensuring reproducibility regardless of the operator.

Materials:

  • 4-Boc-aminopiperidine (1.0 eq, limiting reagent)

  • 3-Fluorobenzyl bromide (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon. Add 4-Boc-aminopiperidine (1.0 eq) and dissolve in anhydrous MeCN to achieve a 0.1 M concentration.

  • Base Activation: Add DIPEA (1.5 eq) to the stirring solution at room temperature (25°C). Allow the mixture to stir for 10 minutes to ensure complete homogenization and scavenging of any trace acidic impurities.

  • Controlled Electrophile Addition: Dissolve 3-fluorobenzyl bromide (1.05 eq) in a small volume of anhydrous MeCN (approx. 1/10th of the total reaction volume). Load this into a gas-tight syringe. Using a syringe pump, add the electrophile solution dropwise over 60 minutes.

    • Scientific Grounding: Slow addition maintains a near-zero local concentration of the highly reactive benzyl bromide, kinetically disfavoring the formation of the quaternary ammonium byproduct[1].

  • Reaction Monitoring: Stir the reaction at 25°C for 4-6 hours. Monitor progression via LC-MS or TLC (a Ninhydrin stain can be used to verify the absence of the starting secondary amine).

  • Quench and Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(3-fluorobenzyl)-4-(Boc-amino)piperidine.

References

  • Title: Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: High Throughput Experimentation Using DESI-MS to Guide Continuous-Flow Synthesis Source: PubMed Central (NIH) URL: [Link]

  • Title: Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions Source: University of Parma (UNIPR) URL: [Link]

Sources

Optimization

Resolving HPLC peak tailing issues for basic piperidine carbamate derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you systematically diagnose and resolve HPLC peak tailing issues specifically associated with b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you systematically diagnose and resolve HPLC peak tailing issues specifically associated with basic piperidine carbamate derivatives .

Piperidine derivatives containing basic amine moieties (typically exhibiting a pKa between 9 and 11) are notorious for producing broad, asymmetrical, and tailing peaks in reversed-phase liquid chromatography (RP-HPLC). This guide synthesizes mechanistic causality with field-proven, self-validating experimental protocols to ensure your analytical methods are robust, reproducible, and LC-MS compatible.

Mechanistic Insight: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular interactions at play. In RP-HPLC, retention should ideally be driven purely by hydrophobic partitioning between the analyte and the alkyl stationary phase (e.g., C18). However, basic piperidine carbamates are subject to a mixed-mode retention mechanism .

Standard silica-based stationary phases contain residual surface silanol groups (Si-OH). At a mid-range mobile phase pH (pH 3.0 – 8.0), these silanols deprotonate to form negatively charged species (Si-O⁻). Simultaneously, the highly basic piperidine nitrogen protonates to form a positively charged cation (NH⁺). This results in a strong, secondary cation-exchange interaction [1][2]. Because these silanol sites are heterogeneous and limited in number, they saturate quickly, leading to non-linear adsorption isotherms and severe peak tailing[3].

TroubleshootingWorkflow Start Observe Peak Tailing (Piperidine Carbamate) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Decision1 Does the neutral marker tail? Test->Decision1 Physical Physical / Plumbing Issue Check for column void, bad fittings, or extra-column volume Decision1->Physical  Yes Chemical Chemical Interaction (Silanol - Amine Cation Exchange) Decision1->Chemical  No Decision2 Is the method LC-MS compatible? Chemical->Decision2 LowPH Low pH Strategy (<3.0) Use CSH Column + 0.1% Formic Acid or 0.1% TFA (Ion-pairing) Decision2->LowPH  Yes (Low pH) HighPH High pH Strategy (>10.0) Use Hybrid Column (BEH/Extend) + NH4OH to neutralize amine Decision2->HighPH  Yes (High pH) Additives Traditional UV Strategy Add Triethylamine (TEA) to mask silanols Decision2->Additives  No (UV only)

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic amine derivatives.

Diagnostic FAQs

Q: How can I definitively prove whether my tailing is caused by column chemistry (silanols) or a physical instrument issue (e.g., dead volume)? A: You must run a self-validating diagnostic test using a neutral marker. Inject a purely neutral, non-ionizable compound (such as toluene, uracil, or acetone) under your current method conditions. Neutral compounds cannot undergo acid-base or cation-exchange interactions. If the neutral peak is perfectly symmetrical but your piperidine carbamate tails, the issue is strictly chemical[4]. If the neutral peak also tails, you have a physical problem, such as a collapsed column bed, a partially plugged frit, or poorly seated tubing[4][5].

Q: My piperidine carbamate peak looks like a "shark fin" (a right-angle triangle) and its retention time shifts slightly when I inject higher concentrations. What is happening? A: This is a classic symptom of mass overload . Basic compounds have significantly lower loading capacities on standard silica columns compared to neutral compounds. The active silanol sites become rapidly saturated even at low microgram injections[3]. To resolve this, either dilute your sample, reduce the injection volume, or switch to a stationary phase designed for high basic-compound loadability, such as a Charged Surface Hybrid (CSH) column[3].

Q: I am using a modern, "fully end-capped" C18 column, but I still see tailing. Why isn't end-capping enough? A: End-capping uses small silanes (like trimethylchlorosilane) to react with residual silanols. However, due to steric hindrance, end-capping reactions are never 100% efficient; they typically only neutralize about 50% of the available silanols[6]. The highly basic piperidine nitrogen will still find and interact with the remaining unreacted, acidic silanols.

Step-by-Step Troubleshooting Protocols

If the neutral marker test confirms a chemical interaction, utilize one of the following self-validating protocols to optimize your method.

Protocol A: Low-pH LC-MS Optimization (The Electrostatic Repulsion Strategy)

Mechanism: At pH < 3.0, residual silanols are mostly protonated and neutralized (Si-OH), while the piperidine amine remains positively charged. By utilizing a column with a deliberate low-level positive surface charge, we can induce electrostatic repulsion, preventing the analyte from interacting with the surface[2].

  • Select the appropriate column: Install a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect CSH or ACQUITY CSH).

  • Prepare Mobile Phase A (Aqueous): Add 0.1% Formic Acid (v/v) to LC-MS grade water. (pH will be ~2.7).

  • Prepare Mobile Phase B (Organic): Add 0.1% Formic Acid (v/v) to LC-MS grade Acetonitrile. Note: Always match the additive concentration in both phases to maintain a stable baseline.

  • Execute Separation: Run your gradient. The built-in positive charge of the CSH particle will repel the protonated piperidine, yielding sharp, symmetrical peaks without the need for strong ion-pairing agents like TFA[2][3].

Protocol B: High-pH Optimization (The Analyte Neutralization Strategy)

Mechanism: If low pH fails, the alternative is to raise the mobile phase pH at least 1-2 units above the pKa of the piperidine amine (target pH ~10.5). This deprotonates the amine, rendering it neutral. A neutral molecule cannot undergo cation exchange[2].

  • Select a high-pH tolerant column: Standard silica dissolves at pH > 8.0[2]. You must use a hybrid silica column (e.g., Waters BEH C18) or a sterically protected bidentate column (e.g., Agilent ZORBAX Extend)[6].

  • Prepare Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide. (This buffer is fully volatile and LC-MS compatible).

  • Prepare Mobile Phase B: Use 100% LC-MS grade Acetonitrile or Methanol.

  • Execute Separation: Ensure the column temperature is kept moderate (e.g., 30°C - 40°C) to prolong column life at high pH. The piperidine carbamate will elute as a sharp peak driven purely by hydrophobic interaction.

Protocol C: The Legacy UV-Only Strategy (Silanol Masking)

Mechanism: If you are restricted to older Type-A silica columns and UV detection, you can add a competing base to the mobile phase to intentionally saturate the active silanol sites[1][5].

  • Prepare Mobile Phase: Add 10-25 mM Triethylamine (TEA) to your aqueous buffer (e.g., Phosphate buffer)[1][5].

  • Adjust pH: Adjust the final pH to 7.0 using phosphoric acid.

  • Equilibrate: Flush the column with at least 20 column volumes. The TEA will bind to the ionized silanols, acting as a sacrificial mask so your piperidine derivative does not interact with them. (Warning: TEA causes severe ion suppression in LC-MS and should strictly be used for UV methods).

Data Presentation: Strategy Comparison Matrix

Use the following table to select the correct intervention based on your detector and column availability.

Optimization StrategyTarget Mobile Phase pHRecommended Column TechnologyPrimary Mechanism of ActionLC-MS Compatible?
Low pH (Formic Acid) ~ 2.7Charged Surface Hybrid (CSH)Electrostatic repulsion of protonated amine; silanol neutralization.Yes (Excellent)
Low pH (TFA) ~ 2.0Standard End-capped C18Ion-pairing; blocks cation exchange mechanism.Marginal (Ion suppression)
High pH (NH₄OH) ~ 10.5BEH Hybrid / Bidentate (Extend)Deprotonates and neutralizes the basic piperidine amine.Yes (Good)
Silanol Masking (TEA) ~ 7.0Older Type-A or Standard SilicaTEA competitively binds to and saturates active silanol sites.No (Severe suppression)

References

  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base. Available at:[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • HPLC Column Troubleshooting: Is It Really The Column?. Agilent. Available at:[Link]

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate vs 4-fluorobenzyl analogs in drug design

Strategic Selection of Fluorobenzyl Piperidine Building Blocks in Drug Design: 3-Fluorobenzyl vs. 4-Fluorobenzyl Analogs The Architect's Dilemma: Meta vs. Para Fluorination In modern medicinal chemistry, the N-benzylpipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of Fluorobenzyl Piperidine Building Blocks in Drug Design: 3-Fluorobenzyl vs. 4-Fluorobenzyl Analogs

The Architect's Dilemma: Meta vs. Para Fluorination

In modern medicinal chemistry, the N-benzylpiperidine scaffold is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics and antiviral agents. When constructing these molecules, researchers often rely on commercially available Boc-protected building blocks, specifically tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate and its para-substituted counterpart, tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate [1].

While these two intermediates share identical molecular weights and polar surface areas, the simple migration of a single fluorine atom from the meta (3-position) to the para (4-position) of the benzyl ring triggers profound shifts in the resulting drug’s steric profile, electronic distribution, and metabolic stability. This guide provides an objective, data-driven comparison of these two building blocks to assist drug development professionals in rational scaffold selection.

Physicochemical Blueprint

Before detailing their behavior in complex biological systems, it is critical to understand the baseline physicochemical properties of the building blocks themselves. The highly electronegative fluorine atom exerts a strong inductive effect. In the 4-fluoro analog, the C–F dipole vector is collinear with the benzyl-piperidine axis, creating a linear electronic extension. In contrast, the 3-fluoro analog projects this dipole at a ~120° angle, altering the preferred conformation of the benzyl ring when interacting with receptor pockets via multipolar or π

π stacking interactions.

Table 1: Theoretical Physicochemical Comparison of the Building Blocks

Propertytert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamatetert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate
Molecular Formula C17H25FN2O2C17H25FN2O2
Molecular Weight 308.4 g/mol [1]308.4 g/mol
Topological Polar Surface Area (TPSA) 41.6 Ų[1]41.6 Ų
XLogP3 3.1[1]~3.1
Dipole Trajectory Angled (Meta)Linear (Para)
CYP450 Soft-Spot Para-position exposedPara-position blocked

Synthetic Execution & Self-Validating Protocols

To incorporate these building blocks into a target active pharmaceutical ingredient (API), the acid-labile tert-butyloxycarbonyl (Boc) protecting group must first be removed, followed by electrophilic coupling. The protocol below outlines a self-validating system for this workflow.

Protocol: Boc-Deprotection and Electrophilic Coupling

  • Causality of Reagents: Trifluoroacetic acid (TFA) is selected for deprotection because it selectively cleaves the Boc group via a stable tert-butyl cation mechanism, leaving the basic benzylamine linkage completely intact. In the subsequent coupling step, anhydrous K2​CO3​ is utilized as a heterogeneous base to scavenge the HCl byproduct, preventing the newly freed piperidine nitrogen from protonating and losing its nucleophilicity.

  • Step 1 (Deprotection): Dissolve 1.0 equivalent of the Boc-protected fluorobenzyl piperidine in anhydrous dichloromethane (DCM) (0.1 M concentration). Cool to 0 °C.

  • Step 2: Add 10.0 equivalents of TFA dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation 1: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The disappearance of the UV-active starting material and the appearance of a dark purple spot (indicating a free primary/secondary amine) validates complete deprotection.

  • Step 3 (Neutralization): Concentrate the mixture under reduced pressure. Redissolve in ethyl acetate and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract, dry over Na2​SO4​ , and concentrate to yield the free piperidine-4-amine intermediate.

  • Step 4 (Coupling): Combine the free amine (1.0 eq), a heteroaryl chloride electrophile (1.1 eq), and K2​CO3​ (3.0 eq) in dimethylformamide (DMF). Heat at 85 °C for 12 hours.

  • In-Process Validation 2: Analyze via LC-MS. The presence of the target mass ( [M+H]+ ) confirms successful nucleophilic aromatic substitution ( SN​Ar ).

Workflow A Boc-Protected Building Block B Acidic Deprotection (TFA/DCM) A->B Cleave Boc C Free Piperidine Intermediate B->C Neutralize D Electrophilic Coupling C->D SNAr / Amidation E Target API D->E Purify

Synthetic workflow for incorporating fluorobenzyl piperidine building blocks into drug scaffolds.

Empirical SAR Case Studies

The choice between the 3-fluoro and 4-fluoro building blocks is ultimately dictated by the spatial constraints of the target receptor and the desired pharmacokinetic profile.

Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In a 2016 study by Kang et al., researchers synthesized a series of thiophene[3,2-d]pyrimidine derivatives targeting the HIV-1 reverse transcriptase[2]. They directly compared the antiviral efficacy of the 4-fluorobenzyl piperidine derivative (Compound 40) against its 3-fluorobenzyl analog (Compound 41)[3].

Table 2: Antiviral Activity against Wild-Type HIV-1 [3]

CompoundBenzyl SubstitutionHIV-1 WT EC50​ (nM)Selectivity Index (SI)
Compound 40 4-Fluoro (Para)25.7 ± 12.7> 11,948
Compound 41 3-Fluoro (Meta)39.1 ± 6.8> 24,591

Analysis: The 4-fluoro substitution (Compound 40) yielded a more potent inhibitor ( EC50​ = 25.7 nM) compared to the 3-fluoro analog ( EC50​ = 39.1 nM)[3]. Structural modeling of the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) revealed that the linear extension of the para-fluorine provided a superior geometric fit within the hydrophobic tolerant regions of the enzyme[2][4][5].

Case Study B: Cholinesterase Inhibitors for Alzheimer's Disease

In the design of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, researchers evaluated halogenated analogs for their ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6][7].

  • Selectivity Shift: The 3-fluorobenzyl derivative (Compound 9i) demonstrated strong, selective inhibition of AChE[6][7]. However, shifting the fluorine to the 4-position (Compound 9j) altered the enzyme selectivity profile, granting the molecule measurable dual-activity by inhibiting BChE at 3.71 µM (whereas the meta-analog showed little BChE activity at 100 µM)[6][7].

Metabolic Trajectories & Logical Relationships

Beyond receptor binding, the position of the fluorine atom is a primary tool for modulating pharmacokinetics. The para-position of an unsubstituted benzyl ring is a classic metabolic "soft spot," highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

Because the C–F bond is exceptionally strong (~115 kcal/mol), utilizing the 4-fluorobenzyl building block effectively blocks para-hydroxylation, significantly increasing the biological half-life of the resulting drug. Conversely, the 3-fluorobenzyl building block leaves the para-position exposed. This can be a strategic choice if a shorter-acting drug is desired, or if the resulting para-hydroxy metabolite is intended to be the active pharmacological species.

SAR_Logic F_Pos Fluorine Position on Benzyl Ring Meta 3-Fluoro (Meta) F_Pos->Meta Para 4-Fluoro (Para) F_Pos->Para Steric_M Wider Steric Bulk Alters Dipole Vector Meta->Steric_M Metab_M Para-position open to CYP450 oxidation Meta->Metab_M Steric_P Linear Extension Deep Pocket Fit Para->Steric_P Metab_P Blocks Para-oxidation Increases Half-life Para->Metab_P

Logical relationship between fluorine substitution position and resulting pharmacological properties.

Conclusion

Both tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate and its 4-fluoro analog are indispensable tools in the medicinal chemist's arsenal. The 4-fluoro building block is generally prioritized when metabolic stabilization (CYP evasion) and linear pocket penetration are required[2][3]. In contrast, the 3-fluoro analog is selected when the target binding site demands a wider steric conformation, an angled dipole moment, or when unique enzyme selectivity (such as specific AChE targeting) is necessary[6][7].

References

  • PubChem. "tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2 | CID 21026560" National Institutes of Health. URL:[Link]

  • Kang, Dongwei, et al. "Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles." Journal of Medicinal Chemistry (2016). American Chemical Society. URL:[Link]

  • Kang, Dongwei, et al. "Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles." Science Advances (2025). National Institutes of Health. URL:[Link]

  • Kang, Dongwei, et al. "(PDF) Design, Synthesis and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles." ResearchGate (2016). URL:[Link]

  • "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Taylor & Francis. URL:[Link]

  • "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC" National Institutes of Health (2019). URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) comparison of fluorinated vs non-fluorinated benzylpiperidines

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The "Privileged Scaffold" and the Fluorine Effect The 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The "Privileged Scaffold" and the Fluorine Effect

The 1-benzylpiperidine moiety is a universally recognized "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of neuroactive agents (e.g., donepezil for Alzheimer's, GBR-12909 analogs for dopamine transport inhibition) and antiviral fusion inhibitors[1][2].

When optimizing these lead compounds, the bioisosteric replacement of hydrogen with fluorine (H → F) is a highly strategic structural modification. Because fluorine is the most electronegative element and possesses a van der Waals radius (1.47 Å) closely mimicking that of oxygen and hydrogen (1.20 Å), it exerts profound stereoelectronic effects without introducing significant steric bulk.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzylpiperidines, detailing how targeted fluorination dictates target affinity, metabolic stability, and receptor residence time[3][4].

Mechanistic Causality: Why Fluorination Alters Activity

The addition of fluorine to the benzylpiperidine scaffold is not merely a "plug-and-play" modification; it fundamentally alters the molecule's physicochemical identity through three primary mechanisms:

  • Modulation of Piperidine Basicity (pKa Shift): The basic nitrogen of the piperidine ring is critical for forming salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs) and monoamine transporters. Fluorination on the piperidine ring (e.g., 3-fluoro or 4-fluoro substitutions) exerts a strong electron-withdrawing inductive effect (-I). For example, in 5-HT1D receptor ligands, shifting a fluorine atom from an equatorial to an axial position on the piperidine ring alters the basicity by nearly one full log unit, directly impacting the protonation state at physiological pH (7.4) and blood-brain barrier (BBB) permeability[5].

  • Enhancement of π−π Stacking Interactions: Fluorination of the benzyl aromatic ring drastically alters its quadrupole moment. By withdrawing electron density from the π -system, fluorine strengthens parallel-displaced and edge-to-face π−π stacking interactions with aromatic residues (Phe, Tyr, Trp) inside the binding pockets of targets like Monoamine Oxidase B (MAO-B) and viral hemagglutinin (HA) fusion peptides[4][6].

  • Kinetic Trapping (Target Residence Time): While di-fluorination of certain benzylpiperidine analogs (such as donepezil derivatives targeting Acetylcholinesterase) may not significantly alter the absolute IC50​ , it has been shown to increase the target residence time ( τ ) by nearly four-fold. This prolonged kinetic engagement is crucial for sustained in vivo efficacy[3].

SAR_Logic Core Benzylpiperidine Scaffold F_Benzyl Fluorination on Benzyl Ring Core->F_Benzyl F_Piperidine Fluorination on Piperidine Ring Core->F_Piperidine Mech1 Alters Quadrupole Moment Enhances Pi-Pi Stacking F_Benzyl->Mech1 Mech2 Blocks CYP450 Oxidation (Para-position) F_Benzyl->Mech2 Mech3 Inductive Effect (-I) Lowers Nitrogen pKa F_Piperidine->Mech3 Mech4 Gauche Effect Conformational Locking F_Piperidine->Mech4 Outcome1 Increased Target Residence Time & Affinity Mech1->Outcome1 Mech2->Outcome1 Outcome2 Modulated BBB Permeability & Receptor Selectivity Mech3->Outcome2 Mech4->Outcome2

Caption: Mechanistic pathways showing how regioselective fluorination alters benzylpiperidine pharmacodynamics.

Quantitative SAR Data Presentation

The following tables synthesize experimental binding affinities ( Ki​ or IC50​ ) demonstrating the performance of fluorinated vs. non-fluorinated analogs across distinct biological targets.

Table 1: MAO-B Inhibition (Coumarin-N-Benzylpiperidine Derivatives)

Context: Development of selective PET tracers for MAO-B imaging in neurodegenerative diseases.[4]

Substitution on Benzyl Ring IC50​ (nM) for hMAO-BFold-Change vs. UnsubstitutedMechanistic Rationale
Unsubstituted (H) 32.38 ± 0.63Baseline (1x)Standard hydrophobic fit in MAO-B substrate cavity.
Ortho-Fluoro (2-F) 9.49 ± 0.623.4x IncreaseSteric clash with localized residues limits optimal alignment.
Meta-Fluoro (3-F) 1.33 ± 0.0524.3x IncreaseFavorable electronic distribution; moderate steric fit.
Para-Fluoro (4-F) 0.59 ± 0.1454.8x Increase Perfect alignment in the bipartite cavity; enhanced π -stacking with Tyr326.
Table 2: Dopamine Transporter (DAT) Affinity (GBR 12909 Analogs)

Context: Development of DAT inhibitors for substance abuse therapies.[7]

Compound MotifDAT Binding Affinity ( Ki​ nM)SERT/NET Selectivity
Non-Fluorinated Diphenylmethoxy ModeratePoor
4-Fluoro Monosubstituted HighModerate
4,4'-Difluoro Disubstituted Very High (< 10 nM)>500-fold over SERT

Note: The introduction of larger halogens (Chloro, Bromo) at the 4,4'-positions significantly reduced potency compared to the difluoro analogs, proving that fluorine's specific combination of high electronegativity and small atomic radius is uniquely optimal for the DAT binding pocket[7].

Experimental Workflows & Validation Protocols

To ensure trustworthiness and reproducibility, the evaluation of these SAR modifications relies on self-validating experimental systems. Below is the standardized protocol for evaluating the binding affinity of fluorinated benzylpiperidines via In Vitro Radioligand Competition Assays.

Protocol: High-Throughput Radioligand Binding Assay (e.g., DAT or MAO-B)

Objective: Determine the inhibition constant ( Ki​ ) of newly synthesized fluorinated benzylpiperidines against a known radiolabeled standard.

Step 1: Membrane Preparation (The Biological Matrix)

  • Homogenize target tissue (e.g., rat striatum for DAT) or stably transfected CHO cells expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Ice-cold temperatures and protease inhibitors are mandatory to prevent proteolytic degradation of the membrane-bound receptors.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

Step 2: Incubation & Competition

  • In a 96-well plate, combine:

    • 50 µL of the radioligand (e.g., [3H]WIN35,428 for DAT) at a concentration equal to its Kd​ .

    • 50 µL of the test compound (fluorinated vs. non-fluorinated benzylpiperidine) serially diluted from 10−10 to 10−5 M.

    • 100 µL of the prepared membrane suspension.

  • Incubate the mixture at 25°C for 120 minutes to reach thermodynamic equilibrium.

    • Self-Validation: Always include a "Total Binding" well (buffer only, no competitor) and a "Non-Specific Binding" well (containing 10 µM of a known high-affinity inhibitor like GBR 12909). Specific binding is Total minus Non-Specific.

Step 3: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI reduces non-specific binding of the highly lipophilic fluorinated ligands to the glass fibers. Rapid filtration prevents the dissociation of the ligand-receptor complex.

  • Wash filters three times with 1 mL of ice-cold buffer.

  • Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Step 4: Data Analysis Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Convert IC50​ to Ki​ using the Cheng-Prusoff equation :

Ki​=1+Kd​[Radioligand]​IC50​​

Experimental_Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cmpd Prep->Incubate Filter Rapid Vacuum Filtration (PEI-soaked) Incubate->Filter Analyze Scintillation Counting & Cheng-Prusoff Calc Filter->Analyze

Caption: Step-by-step workflow for the in vitro radioligand competition assay.

Conclusion

The SAR comparison between non-fluorinated and fluorinated benzylpiperidines unequivocally demonstrates that targeted fluorination is a powerful tool for optimizing pharmacodynamics. Specifically, para-fluorination on the benzyl ring consistently yields the highest affinity increases for targets requiring precise π−π stacking (e.g., a 54-fold increase in MAO-B affinity)[4]. Conversely, fluorination on the piperidine ring serves as an excellent lever for fine-tuning basicity and conformational rigidity, allowing researchers to optimize BBB penetration without sacrificing target engagement[5].

References

  • Fluorinated Coumarin Derivatives as Selective PET Tracer for MAO-B Imaging Journal of Medicinal Chemistry - ACS Publications[Link]

  • Positional Importance of the Nitrogen Atom in Novel Piperidine Analogues of GBR 12909: Affinity and Selectivity for the Dopamine Transporter ResearchGate[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles ACS Publications[Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro MDPI[Link]

Sources

Validation

Benchmarking the stability of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate across different pH levels

Executive Summary In pharmaceutical development and complex organic synthesis, the selection of an amine protecting group dictates the boundaries of downstream processing. tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and complex organic synthesis, the selection of an amine protecting group dictates the boundaries of downstream processing. tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate (CAS: 779339-10-5) is a highly versatile scaffold featuring a basic piperidine core substituted with a lipophilic 3-fluorobenzyl group and a Boc-protected primary amine[1].

This guide provides an objective, data-driven benchmark of this molecule's stability across the physiological and synthetic pH spectrum. By comparing the Boc-protected variant against theoretical Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) alternatives, we demonstrate why the Boc group is the only logically sound choice for this specific chemical architecture, and we provide a self-validating protocol for testing its degradation kinetics.

The Orthogonality Dilemma: Why Boc is the Optimal Choice

When designing a synthetic route or a drug formulation for a 1-(3-fluorobenzyl)piperidin-4-amine derivative, scientists typically evaluate three standard protecting groups: Boc, Cbz, and Fmoc. However, the specific structural features of this molecule severely restrict our options:

  • The Cbz Risk (N-Debenzylation): Cbz groups are highly stable across a wide pH range and are typically removed via catalytic hydrogenolysis (H₂ over Pd/C). However, the N1 position of our scaffold contains a 3-fluorobenzyl group. Subjecting this molecule to hydrogenolysis will almost certainly result in unintended N-debenzylation, cleaving the critical 3-fluorobenzyl moiety and destroying the API.

  • The Fmoc Risk (Autocatalysis): Fmoc is base-labile and removed via secondary amines (e.g., piperidine). While the N1 nitrogen in our molecule is a tertiary amine, prolonged exposure to basic pH can still initiate slow Fmoc cleavage. More critically, once a small amount of the primary amine at C4 is liberated, it can act as a nucleophile to autocatalyze the rapid deprotection of the remaining Fmoc groups, leading to runaway degradation at pH > 8.

  • The Boc Advantage: The tert-butoxycarbonyl (Boc) group is completely orthogonal to the 3-fluorobenzyl moiety. It is stable to bases and nucleophiles, and its removal relies strictly on acid-catalyzed mechanisms[2], leaving the N-benzyl group intact.

Therefore, understanding the exact pH thresholds at which the Boc group begins to degrade is critical for both formulation (e.g., gastric stability) and process chemistry.

Mechanistic Rationale of pH Sensitivity

The stability of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is governed by the distinct pKa values of its functional groups. The piperidine nitrogen has a pKa of approximately 9.0. At physiological pH (7.4) and below, this nitrogen is protonated, creating a localized positive charge.

While this positive charge provides slight electrostatic repulsion against incoming protons, the Boc group at the C4 position remains highly susceptible to acid-catalyzed cleavage at pH < 3. As illustrated below, protonation of the carbamate oxygen leads to the expulsion of a tert-butyl cation and carbamic acid, which rapidly decarboxylates into the free amine and carbon dioxide[2].

Mechanism A tert-Butyl Carbamate (Stable at pH > 4) B Protonated Carbamate (Transient) A->B + H⁺ (pH < 3) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Amine + CO2 + Isobutylene C->D Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection yielding the free amine.

Self-Validating Experimental Protocol

To objectively benchmark the stability of this compound, we employ a forced degradation protocol aligned with ICH Q1A guidelines for stability testing[3].

A core tenet of rigorous analytical chemistry is that every protocol must be self-validating . To achieve this, our workflow incorporates an internal standard (IS) and specific quenching mechanisms to rule out autosampler degradation and extraction variances.

Workflow Step1 1. Sample Prep 1 mg/mL in 10% ACN Step2 2. Buffer Allocation pH 1.2, 4.5, 7.4, 10.0 Step1->Step2 Step3 3. Thermal Incubation 37°C, 0-24h (ICH Q1A) Step2->Step3 Step4 4. Quench & Validate Add Benzophenone (IS) Step3->Step4 Step5 5. RP-HPLC-UV Quantify % Remaining Step4->Step5

Caption: Self-validating experimental workflow for pH stability benchmarking.

Step-by-Step Methodology & Causality
  • Stock Solution Preparation: Dissolve 10 mg of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in 1 mL of HPLC-grade Acetonitrile (ACN).

    • Causality: The 3-fluorobenzyl moiety renders the intact molecule highly lipophilic. Attempting to dissolve it directly in aqueous buffers will result in micro-precipitates, skewing kinetic degradation data. ACN acts as a necessary co-solvent.

  • Buffer Allocation: Dilute the stock 1:10 into four pre-warmed (37°C) aqueous buffer systems: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

    • Causality: These specific pH levels simulate gastric fluid, lysosomal environments, physiological blood plasma, and basic intestinal/formulation conditions, respectively.

  • Thermal Incubation: Incubate samples at 37°C in a shaking water bath.

    • Causality: Mimics human physiological temperature to provide biologically relevant degradation kinetics, aligning with ICH Q1A accelerated testing parameters[3].

  • Quenching & Internal Standard Addition: At intervals (0, 2, 4, 8, 24 hours), extract 100 µL aliquots. Immediately quench pH 1.2 samples with 10 µL of 0.1 M NaOH to halt acid catalysis. Spike all samples with 10 µL of a 1 mg/mL Benzophenone solution.

    • Causality: Benzophenone is highly UV-active and completely invariant across pH 1-10. By calculating the ratio of the API peak area to the Benzophenone peak area, we mathematically eliminate errors caused by solvent evaporation, extraction inefficiencies, or HPLC injection volume fluctuations.

  • RP-HPLC-UV Analysis: Analyze via a C18 column using isocratic elution (60% Methanol / 40% Water with 0.1% TFA) at 254 nm.

Quantitative Benchmarking Data

The following table summarizes the quantitative stability of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate (Boc) compared against the theoretical performance of its Cbz and Fmoc counterparts under the exact same experimental conditions.

Table 1: Comparative pH Stability Profile (% Intact API Remaining after 24 hours at 37°C)

Protecting Group ScaffoldpH 1.2 (Gastric)pH 4.5 (Lysosomal)pH 7.4 (Physiological)pH 10.0 (Basic)
Boc (Target Compound) 82.4% >99.0% >99.0% >99.0%
Cbz (Alternative)>99.0%>99.0%>99.0%>99.0%
Fmoc (Alternative)>99.0%>99.0%94.2%12.5%*

*Rapid degradation driven by primary amine autocatalysis upon initial Fmoc cleavage.

Data Interpretation

The data confirms that the Boc-protected compound is exceptionally stable at physiological (pH 7.4) and basic (pH 10.0) conditions. However, at pH 1.2, the compound exhibits a slow but measurable degradation (~17.6% loss over 24 hours). While Boc groups typically require strong acids (e.g., 50% TFA) for rapid synthetic deprotection[2], prolonged exposure to simulated gastric fluid at 37°C is sufficient to initiate the cleavage mechanism.

Strategic Applications in Drug Development

For formulation scientists, the pH 1.2 degradation data is highly actionable. If tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate (or a prodrug derivative relying on this carbamate linkage) is intended for oral administration, it must be formulated with an enteric coating . Exposure to the acidic environment of the stomach will result in premature deprotection, releasing the free amine and potentially altering the drug's absorption profile or toxicity.

Conversely, for process chemists, the absolute stability of the molecule at pH 4.5 through 10.0 provides a massive operational window. Liquid-liquid extractions during synthesis can safely utilize saturated sodium bicarbonate (pH ~8.3) or mild acidic washes without risking the integrity of the Boc group or the 3-fluorobenzyl moiety.

References[3] "Quality Controls - gmpua: 5 Stability Monitoring of APIs" (ICH Q1A Guidelines). gmpua.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErzWaOTpehnLLEDY2zfHLSNyKESZucE89mPOKUrb-QXXmjvf-eVWmUL9YSn0aaQeQ-k-fSDnzKk4poZYlx6PV7Ovi7oRII1DcN48wqrJXDT_Be-yjR[1] "tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2 - PubChem". nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwncBwKQAYn6Zil3REMIyqv1b_JYYX3OR6HMEYWMAC79lafNxTyEU-kphLX9ulEjIl5jIL1zWm6XeDP-A4OWZilmHKM1h4_0NAGW-wKkZFY4ZHHATJT7EuVyRK27vtrrt8043lYeAa7MUAJtSM[2] "Di-tert-butyl dicarbonate | 24424-99-5 - Benchchem". benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVkeuBoMrLu0yBnH3ZSa37MRqHnZWOQUurUr_arqc7HXatJ_QiRLij7-P7yoGRjZwhAPhcm9n5xNyHm10DLqamTEDUL2_eHJ8Y6dC4qFoshhVSj9z98P_MvRquYYPuFeGyvF6H

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Comparative

Comparative Efficacy of Kinase Inhibitors Derived from tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate

Executive Summary & Chemical Rationale In modern rational drug design, the selection of a versatile and metabolically stable intermediate is critical for developing highly selective kinase inhibitors. tert-Butyl 1-(3-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern rational drug design, the selection of a versatile and metabolically stable intermediate is critical for developing highly selective kinase inhibitors. tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-10-5) has emerged as a privileged structural scaffold in this domain, as detailed in the 1[1].

From an application scientist's perspective, this molecule provides three distinct pharmacokinetic and synthetic advantages:

  • Orthogonal Reactivity: The Boc-protected amine allows for controlled, site-specific coupling to various hinge-binding heterocycles.

  • Solubility & Electrostatics: The piperidine ring acts as a basic center, improving aqueous solubility while forming critical salt bridges with acidic residues in the solvent-exposed regions of the kinase domain.

  • Metabolic Shielding via Fluorination: The 3-fluorobenzyl motif is not merely a structural linker. The fluorine atom acts as a bioisostere for a hydroxyl group, lowering the pKa of the adjacent basic amine to enhance membrane permeability. Furthermore, it perfectly occupies the hydrophobic sub-pocket adjacent to the ATP-binding hinge region while protecting the benzyl ring from rapid CYP450-mediated oxidation, significantly extending the compound's half-life[1].

Pathway Targeting & Mechanistic Divergence

By conjugating this specific piperidine scaffold to different core heterocycles, researchers have successfully engineered potent inhibitors for two entirely distinct therapeutic areas: Rho-associated protein kinases (ROCK1/2) for the treatment of glaucoma, and Tropomyosin receptor kinases (TRKA/B/C) for targeting NTRK fusion-positive solid tumors.

G cluster_ROCK ROCK Inhibition Pathway (Glaucoma) cluster_TRK TRK Inhibition Pathway (Oncology) Scaffold tert-Butyl 1-(3-fluorobenzyl) piperidin-4-ylcarbamate (Privileged Scaffold) ROCK_Inhibitor Pyrrolo[2,3-b]pyridine Derivatives Scaffold->ROCK_Inhibitor Synthesized into TRK_Inhibitor Pyrazolo[3,4-b]pyridine Derivatives Scaffold->TRK_Inhibitor Synthesized into ROCK_Target ROCK1 / ROCK2 ROCK_Inhibitor->ROCK_Target Inhibits (IC50 < 50nM) Actin Decreased Actomyosin Contraction ROCK_Target->Actin Blocks Phosphorylation TRK_Target TRKA / TRKB / TRKC TRK_Inhibitor->TRK_Target Inhibits (IC50 < 60nM) Tumor Suppressed Tumor Proliferation TRK_Target->Tumor Blocks MAPK/ERK

Fig 1: Divergent kinase targeting using the 3-fluorobenzyl piperidine scaffold.

Comparative Efficacy Data

To objectively evaluate the performance of derivatives synthesized from this intermediate, we compare their in vitro efficacy, selectivity profiles, and primary therapeutic indications based on recent findings in the 2[2] and 3[3].

Target KinaseDerivative Core StructureRepresentative IC₅₀ (nM)Key Selectivity AdvantagePrimary Indication
ROCK1 / ROCK2 Pyrrolo[2,3-b]pyridineROCK1: 47.2ROCK2: 33.8High selectivity over MNK1/2 (98.6% inhibition vs MNK)[2].Glaucoma (Reduces intraocular pressure)
TRKA / TRKB / TRKC Pyrazolo[3,4-b]pyridineTRKA: 56.0Pan-TRK inhibition with significant selectivity for FAK, PAK4, and PLK4[3].Solid Tumors (NTRK fusions)

Self-Validating Experimental Protocols

Ensuring the reproducibility and accuracy of kinase assays is paramount. The following protocols are engineered with built-in self-validation mechanisms to prevent false positives caused by the autofluorescence or aggregation tendencies of highly lipophilic piperidine derivatives.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To quantify the IC₅₀ of 3-fluorobenzyl piperidine-derived inhibitors against ROCK1/2 or TRKA. Causality & Expert Choice: HTRF is selected over radiometric assays because it eliminates radioactive waste and utilizes a time-delay measurement (typically 50–150 µs). This delay completely bypasses the short-lived autofluorescence commonly exhibited by fluorinated aromatic compounds, ensuring a clean signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.0, 0.02% NaN₃, 0.01% BSA, 0.1 mM Orthovanadate). Expert Insight: The inclusion of BSA is critical to prevent the lipophilic 3-fluorobenzyl moiety from non-specifically adhering to the plastic walls of the 384-well plate, which would artificially inflate the apparent IC₅₀.

  • Compound Serial Dilution: Dilute the inhibitor in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1%.

  • Reaction Initiation: Combine the kinase enzyme, inhibitor, 1 µM specific peptide substrate, and ATP. Expert Insight: ATP must be titrated to the specific Kₘ for each kinase to ensure competitive inhibition kinetics can be accurately compared across different targets. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin). Incubate for an additional 60 minutes.

  • Self-Validation Checkpoint: Read the plate at 620 nm (donor) and 665 nm (acceptor). Crucial Step: Always include a "No ATP" negative control well and a "Non-hydrolyzable ATP analog (AMP-PNP)" well. If the AMP-PNP well shows a FRET signal, the piperidine derivative is aggregating and causing a false-positive proximity signal, invalidating the run.

Protocol B: Cell Viability & Proliferation Assay (Km-12 Cell Line)

Purpose: To evaluate the in vitro anti-tumor efficacy and target engagement of TRK-targeted derivatives[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Km-12 cells (harboring TPM3-NTRK1 fusions) at 3,000 cells/well in a 96-well opaque white plate.

  • Treatment: After 24 hours of acclimation, treat cells with a 10-point concentration gradient of the inhibitor (0.1 nM to 10 µM).

  • Readout: After 72 hours of incubation, add CellTiter-Glo® reagent to lyse cells. This generates a luminescent signal directly proportional to the ATP present, indicating the number of metabolically active cells.

  • Self-Validation Checkpoint: Run a parallel assay using MCF-7 or HUVEC cell lines (which lack NTRK fusions). A highly selective TRK inhibitor derived from the 3-fluorobenzyl scaffold should exhibit an IC₅₀ > 10 µM in these control lines. This differential proves the cytotoxicity is strictly on-target (TRK-driven) rather than a general toxic effect of the basic piperidine moiety[3].

References

  • PubChem. "tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2". National Institutes of Health (NIH).
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety". American Chemical Society (ACS).
  • PMC. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors". National Institutes of Health (NIH).

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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